Pandamarilactonine A
Description
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/t15-,16+/m1/s1 |
InChI Key |
HSICZNIIIPFAAO-CVEARBPZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Pandamarilactonine A: A Technical Guide to its Discovery, Isolation, and Characterization from Pandanus amaryllifolius
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely cultivated in Southeast Asia for its distinct aromatic leaves, which are a staple in regional cuisine. Beyond its culinary uses, P. amaryllifolius has a history in traditional medicine, prompting scientific investigation into its phytochemical constituents. This guide provides an in-depth overview of the discovery, isolation, and characterization of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid identified from the leaves of this plant. The compound has demonstrated notable antimicrobial properties, positioning it as a person of interest for further drug development research.
Discovery and Bioactivity
This compound was first isolated as part of chemical investigations into the alkaloidal content of Pandanus amaryllifolius leaves.[1][2] Subsequent bioactivity screening revealed its potential as an antimicrobial agent. Specifically, it has shown significant activity against the opportunistic human pathogen Pseudomonas aeruginosa.[1][3]
Antimicrobial Activity
The antimicrobial efficacy of this compound against Pseudomonas aeruginosa (ATCC 27853) has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are critical benchmarks in assessing the antimicrobial potential of a compound.
| Parameter | Value (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 15.6 |
| Minimum Bactericidal Concentration (MBC) | 31.25 |
| Table 1: Antimicrobial activity of this compound against Pseudomonas aeruginosa.[1][3] |
Isolation and Purification
The isolation of this compound from the leaves of Pandanus amaryllifolius is a multi-step process involving initial extraction followed by purification.
Experimental Protocols
1. Plant Material and Extraction of Crude Alkaloids:
-
Plant Material: Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) are used as the starting material.[4]
-
Initial Extraction: The ground leaves are percolated with methanol (B129727) (7 L) over a period of three consecutive days. The resulting filtrate is combined and concentrated under reduced pressure to yield a crude extract (195 g).[4]
-
Acid-Base Extraction: The crude extract is dissolved in 1M sulfuric acid (H₂SO₄) and partitioned with dichloromethane (B109758) (DCM) three times. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 8 with sodium carbonate (Na₂CO₃). This basified solution is subsequently extracted with DCM. The combined organic layers are concentrated under reduced pressure to afford the crude alkaloidal extract.[4]
2. Purification by Column Chromatography:
While the definitive, detailed protocol for the purification of this compound is not available in a single source, the general approach for separating Pandanus alkaloids involves silica (B1680970) gel column chromatography. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase. A gradient of solvents with increasing polarity is typically used to elute the compounds from the column.
-
Stationary Phase: Silica gel (Kieselgel 60, Merck, 70-230 and 230-400 mesh).[3]
-
Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a dichloromethane-methanol gradient), is a common strategy for separating alkaloids of varying polarities. The precise solvent system and gradient for isolating this compound would require empirical determination.
Structure Elucidation
The chemical structure of this compound was determined through spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The relative stereochemistry of this compound has also been a subject of investigation and revision through total synthesis.[5][6]
Spectroscopic Data
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the isolation and characterization of this compound.
Future Perspectives
The discovery of this compound and its antimicrobial activity against P. aeruginosa opens avenues for further research. Future studies could focus on the total synthesis of this compound and its analogs to establish a scalable supply for extensive biological testing. Elucidation of its mechanism of action against P. aeruginosa could provide insights into novel antimicrobial targets. Furthermore, investigating the in vivo efficacy and toxicity of this compound is a critical next step in evaluating its therapeutic potential. The exploration of other potential biological activities of this compound is also a promising area of research.
References
- 1. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Takayama Hiromitsu - Google Scholar [scholar.google.com]
- 7. ijcrt.org [ijcrt.org]
The Unfolding Pathway: A Technical Guide to the Biosynthesis of Pandamarilactonine A in Pandanus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus species, notably Pandanus amaryllifolius, has garnered interest for its unique chemical structure and potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches, and developing novel synthetic derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. While the complete enzymatic pathway is yet to be fully elucidated, a plausible biosynthetic route has been proposed based on the isolation of key intermediates and biomimetic synthesis studies. This document summarizes the proposed pathway, details the experimental methodologies used for the isolation and structural characterization of related alkaloids, and presents the available data in a structured format for clarity and comparative analysis. The information herein is intended to serve as a foundational resource for researchers actively engaged in natural product chemistry, biosynthesis, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the amino acid precursor, 4-hydroxy-4-methylglutamic acid, which has been identified in the related Pandanus veitchii. The proposed pathway involves the formation of a key symmetrical intermediate, pandanamine (B1209056), which then undergoes a series of transformations to yield this compound and other related alkaloids.
A plausible biosynthetic route has been put forward for this compound and a variety of other alkaloids isolated from Pandanus amaryllifolius.[1][2] This proposed pathway is strongly supported by biomimetic total synthesis efforts, which often provide valuable insights into the likely biosynthetic transformations.[3]
The biosynthesis of this compound and other Pandanus lactones is thought to proceed through an analogous dilactone intermediate, which was later isolated and named pandanamine.[4] The biomimetic synthesis of pandamarilactonines A and B has been achieved via pandanamine, lending credence to its role as a key intermediate.[4]
Caption: Proposed Biosynthetic Pathway of this compound.
Quantitative Data
At present, there is a notable absence of published quantitative data concerning the biosynthesis of this compound. Specific metrics such as precursor incorporation rates from feeding studies with isotopically labeled 4-hydroxy-4-methylglutamic acid, enzyme kinetic parameters (Kcat), and biosynthetic yields have not been reported in the reviewed literature. The proposed pathway is inferred from the structures of isolated co-metabolites and biomimetic synthesis rather than detailed enzymatic or metabolic flux analyses.
Table 1: Summary of Isolated Alkaloids from Pandanus amaryllifolius
| Alkaloid Class | Specific Compounds | Structural Features | Reference |
| Norpandamarilactonine | N-acetylnorpandamarilactonines A and B | γ-alkylidene-α,β-unsaturated-γ-lactam system | [1] |
| Indolizinone | Pandalizines A and B | Indolizinone skeleton | [1] |
| Pandanamine | Pandanmenyamine | Pandanamine skeleton | [1] |
| Pandamarilactone | Pandamarilactones 2 and 3, 5(E)-pandamarilactonine-32 | γ-alkylidene-α,β-unsaturated-γ-lactone system | [1] |
| Pandamarilactonine | Pandalactonine, this compound, B, C, D, H | Pyrrolidinyl α,β-unsaturated γ-lactone residue | [1][3][5] |
Experimental Protocols
While detailed protocols for biosynthetic studies are not available, the methodologies for the isolation and structural elucidation of this compound and related alkaloids are well-documented. These protocols are foundational for any research involving these compounds.
General Experimental Workflow for Isolation
The isolation of this compound and its analogues typically follows a multi-step extraction and chromatographic purification process.
Caption: General experimental workflow for alkaloid isolation.
Extraction and Isolation Protocol
A representative protocol for the isolation of alkaloids from P. amaryllifolius is as follows:
-
Extraction: The aerial parts of the plant are dried, powdered, and extracted with ethanol.
-
Partitioning: The resulting ethanolic extract is subjected to acid-base extraction to separate the alkaloid-rich fraction. This typically involves partitioning between an organic solvent (e.g., chloroform) and an acidic aqueous solution, followed by basification of the aqueous layer and re-extraction with an organic solvent.[4]
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to multiple rounds of column chromatography, often using silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual compounds.[1]
Structure Elucidation
The structures of the isolated alkaloids, including this compound, are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are employed to establish the connectivity of atoms and the carbon skeleton.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Optical Rotation: The specific rotation is measured to determine the optical activity of the isolated compounds.
Biomimetic Synthesis as a Tool for Pathway Discovery
The total synthesis of this compound and its analogues has been instrumental in confirming their structures and providing evidence for the proposed biosynthetic pathway.[3] Notably, the synthesis of pandamarilactone-1, which features a furan (B31954) oxidation followed by spiro-N,O-acetalization and elimination, also yielded pandamarilactonines A-D, demonstrating a plausible chemical route that may be mimicked by enzymes in the plant.[6][7][8]
Conclusion and Future Directions
The biosynthesis of this compound in Pandanus species is an area of active research. While a plausible pathway has been proposed, centering on the key intermediate pandanamine derived from 4-hydroxy-4-methylglutamic acid, the enzymatic machinery driving these transformations remains to be discovered. Future research should focus on:
-
Enzyme Discovery and Characterization: Identification and characterization of the enzymes responsible for each step in the proposed pathway.
-
Precursor Feeding Studies: Utilization of isotopically labeled precursors to definitively trace the biosynthetic route and quantify precursor incorporation.
-
Transcriptomic and Genomic Analysis: Mining the genome and transcriptome of P. amaryllifolius to identify candidate genes involved in alkaloid biosynthesis.
A deeper understanding of the biosynthesis of this compound will not only illuminate a fascinating area of natural product chemistry but also pave the way for the sustainable production of these and other valuable alkaloids through synthetic biology and metabolic engineering approaches.
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Pandamarilactonine A natural source and plant extraction
An In-depth Technical Guide on the Natural Source and Plant Extraction of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
Core Subject: this compound
This compound is a notable pyrrolidine-type alkaloid, a class of natural products recognized for their diverse chemical structures and potential biological activities. Its discovery and the subsequent isolation of its analogues have spurred interest within the phytochemical and drug discovery communities. This technical guide provides a comprehensive overview of the natural provenance of this compound, detailed protocols for its extraction from plant sources, and a summary of quantitative data available in the current literature.
Natural Source
The exclusive natural source identified for this compound is the plant Pandanus amaryllifolius Roxb. , a member of the Pandanaceae family.[1][2][3] Commonly known as pandan, this plant is cultivated extensively in Southeast Asia for its aromatic leaves, which are a staple culinary ingredient.[4] Scientific investigations have confirmed the presence of this compound and a suite of related alkaloids, such as Pandamarilactonine B, C, D, and H, in both the leaves and roots of the plant.[5][6][7]
Plant Extraction and Isolation Methodology
The isolation of this compound is a multi-stage process that employs standard phytochemistry laboratory techniques. The procedure involves solvent extraction of the raw plant material, followed by an acid-base partitioning to selectively separate the alkaloid fraction, and concluding with chromatographic purification to isolate the target compound.
Detailed Experimental Protocol
This protocol synthesizes methodologies reported in scientific literature for the isolation of alkaloids from P. amaryllifolius.
3.1.1. Plant Material Preparation
-
Collection: Harvest fresh, healthy leaves of Pandanus amaryllifolius.
-
Cleaning: Thoroughly wash the leaves with water to remove dirt and extraneous matter.
-
Drying: Air-dry the leaves in the shade or use a hot-air oven at a controlled temperature (40-50°C) until brittle. This prevents the degradation of thermolabile constituents.
-
Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.
3.1.2. Solvent Extraction
-
Maceration: Submerge the powdered leaf material (e.g., 1 kg) in 95% ethanol (B145695) (e.g., 5 L) in a large container.
-
Extraction Period: Allow the mixture to stand for 3-5 days at room temperature with occasional agitation to ensure thorough extraction.
-
Filtration and Repetition: Filter the extract. Repeat the extraction process on the plant residue two more times with fresh ethanol to maximize the yield of secondary metabolites.
-
Concentration: Combine all the ethanolic filtrates and concentrate them under reduced pressure at approximately 40°C using a rotary evaporator to obtain the crude ethanolic extract.
3.1.3. Acid-Base Partitioning for Alkaloid Fractionation
-
Acidification: Dissolve the crude ethanolic extract in a 5% aqueous sulfuric acid (H₂SO₄) solution.
-
Removal of Neutral & Acidic Components: Transfer the acidic solution to a separatory funnel and wash it multiple times with diethyl ether (Et₂O). Discard the ether layers, which contain non-alkaloidal compounds.
-
Basification: Cool the remaining acidic aqueous layer in an ice bath and carefully add concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the pH reaches approximately 10. This step neutralizes the alkaloid salts to their free base form.
-
Alkaloid Extraction: Extract the basified solution multiple times with chloroform (B151607) (CHCl₃). The free base alkaloids will partition into the chloroform layer.
-
Drying and Concentration: Combine the chloroform extracts, dry them over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloidal fraction.
3.1.4. Chromatographic Purification
-
Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a chloroform-based slurry.
-
Sample Loading: Adsorb the crude alkaloidal fraction (e.g., 1.6 g) onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Perform gradient elution using a mobile phase of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (B129727) (MeOH) (e.g., in increments of 1-2% up to 20% MeOH in CHCl₃).
-
Fraction Collection and Analysis: Collect the eluate in fractions of a fixed volume. Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH, 9:1) and visualize using Dragendorff's reagent.
-
Isolation: Combine the fractions containing this compound. These fractions may require further purification by repeated column chromatography or preparative HPLC to achieve high purity.
Quantitative Data Summary
Specific yield data for pure this compound is sparsely reported in the literature. The following table presents available data on the extraction of the crude alkaloidal fraction from Pandanus amaryllifolius leaves.
| Starting Material | Plant Part | Extraction Method | Final Fraction | Yield (% w/w) |
| 8.0 kg | Fresh Leaves | EtOH Maceration & Acid-Base Partitioning | Crude Alkaloidal Fraction | ~0.125% |
Note: The final yield of pure this compound would be significantly lower than the yield of the crude alkaloidal fraction and is dependent on the efficiency of the chromatographic separation.
Mandatory Visualizations
Experimental Workflow Diagram
The logical flow of the extraction and isolation process is depicted in the following diagram.
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is currently no published research that elucidates the specific biological signaling pathways through which this compound exerts its effects. While some studies have reported on its biological activities, such as antimicrobial properties, the molecular targets and downstream signaling cascades remain to be investigated.[2] Therefore, a diagram of its signaling pathway cannot be provided at this time. This represents a significant knowledge gap and an opportunity for future research in the field of natural product pharmacology.
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasa-islands.org [jasa-islands.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Pandamarilactonine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid first identified in Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine. The unique chemical structure of this compound, belonging to the Pandanus alkaloid class, has prompted preliminary investigations into its biological activities. This technical guide synthesizes the available preclinical data on this compound and related Pandanus compounds, providing a resource for researchers interested in its potential as a therapeutic agent. The focus is on its antimicrobial and anti-inflammatory properties, with an overview of its cytotoxic potential based on in silico predictions.
Biological Activities of this compound and Related Compounds
The preliminary screening of this compound has primarily focused on its antimicrobial effects. While direct, quantitative data on its anti-inflammatory and cytotoxic properties are limited, studies on related alkaloid fractions from Pandanus species provide valuable insights into its potential in these areas.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. A study that isolated four alkaloids from Pandanus amaryllifolius leaves identified this compound as the most potent antimicrobial agent among them.[1]
Table 1: Antimicrobial Activity of this compound [1]
| Microorganism | Assay Type | This compound (µg/mL) |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 15.6 |
| Pseudomonas aeruginosa | Minimum Bactericidal Concentration (MBC) | 31.25 |
Anti-inflammatory Activity
Direct testing of isolated this compound for anti-inflammatory effects has not been extensively reported. However, studies on total alkaloid mixtures from Pandanus amaryllifolius and Pandanus tectorius indicate significant anti-inflammatory potential. These fractions were shown to modulate the production of key inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Table 2: Anti-inflammatory Effects of Pandanus amaryllifolius Alkaloid Fractions [2]
| Experimental Model | Treatment | Key Findings |
| LPS-stimulated peritoneal macrophages | Total alkaloid mixture | Modulated the production of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines. |
Cytotoxicity Profile
Table 3: In Silico Toxicity Prediction for Pandamarilactonines [3]
| Compound Class | Prediction Model | Predicted LD₅₀ (mol/kg) | Implication |
| Pandamarilactonines | pkCSM Online Tool | 2.736 | Predicted to be safe |
For context, the U.S. National Cancer Institute (NCI) considers a crude natural product extract to be active if it has an IC₅₀ value of ≤ 30 µg/mL in cytotoxicity assays.[4] Pure compounds are generally considered potent with IC₅₀ values ≤ 4 µg/mL.[4] Further in vitro testing is required to determine where this compound falls within these classifications.
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the biological screening of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A single colony of the test organism (e.g., Pseudomonas aeruginosa) is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies after incubation.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to modulate the inflammatory response in immune cells.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in a suitable medium and seeded into 96-well plates.[5]
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).[5]
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to a final concentration that induces an inflammatory response (e.g., 1 ng/mL to 1 µg/mL).[5][6]
-
Incubation: The plates are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).[5][6]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]
-
Cytokine Levels (TNF-α, IL-6, IL-10): The concentrations of pro- and anti-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[6]
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]
-
Cell Seeding: A suitable cell line is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with serial dilutions of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours (e.g., 4 hours). Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
Visualizing Workflows and Putative Signaling Pathways
General Workflow for Biological Screening of Natural Products
The following diagram illustrates a typical workflow for the preliminary biological screening of a natural product like this compound.
Putative Anti-inflammatory Signaling Pathway
Given that the anti-inflammatory activity of Pandanus alkaloids has been observed in LPS-stimulated models, a plausible mechanism of action involves the inhibition of the NF-κB signaling pathway. LPS, a component of Gram-negative bacteria, is a potent activator of this pathway through Toll-like receptor 4 (TLR4).[9] The diagram below illustrates this pathway and the potential point of intervention for this compound.
Conclusion
This compound is an intriguing natural product with demonstrated antimicrobial activity. While direct evidence for its anti-inflammatory and cytotoxic effects is still emerging, preliminary studies on related compounds and extracts from its plant source, Pandanus amaryllifolius, suggest a promising profile for further investigation. The provided experimental protocols and workflow diagrams offer a framework for future research aimed at fully characterizing the biological activities and therapeutic potential of this unique alkaloid. Future studies should focus on obtaining quantitative data for the pure compound in a range of biological assays to elucidate its mechanism of action and validate its potential as a lead compound for drug development.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid Chemistry of Pandanus amaryllifolius: A Technical Guide for Researchers
An in-depth exploration of the alkaloidal constituents of Pandanus amaryllifolius (Pandan), this document serves as a technical guide for researchers, scientists, and professionals in drug development. It details the chemical profile, experimental protocols for extraction and isolation, and known biological activities of these compounds.
Pandanus amaryllifolius, a widely used plant in Southeast Asian cuisine and traditional medicine, is a rich source of diverse bioactive alkaloids. These compounds have garnered scientific interest for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a consolidated overview of the current scientific knowledge on Pandanus amaryllifolius alkaloids to facilitate further research and development.
Chemical Profile of Pandanus amaryllifolius Alkaloids
Numerous alkaloids have been isolated and identified from the leaves and other aerial parts of Pandanus amaryllifolius. These compounds belong to various structural classes, including pyrrolidine, piperidine, and indolizinone types. The primary alkaloids identified in the literature are summarized below.
Quantitative Data on Alkaloid Yield
Quantitative data on the yield of individual alkaloids from Pandanus amaryllifolius is limited in publicly available research. However, one study has reported the isolation yields for several pandalizine alkaloids from a significant quantity of plant material. This data provides a crucial benchmark for extraction and purification efforts.
| Alkaloid | Starting Plant Material (kg) | Isolated Yield (mg) | Percentage Yield (%) |
| Pandalizine A | 6.0 | 5.2 | 0.000087% |
| Pandalizine B | 6.0 | 4.5 | 0.000075% |
| Pandalizine C | 6.0 | 1.2 | 0.000020% |
| Pandalizine D | 6.0 | 1.3 | 0.000022% |
| Pandalizine E | 6.0 | 1.2 | 0.000020% |
Note: The percentage yield is calculated based on the weight of the isolated alkaloid relative to the starting fresh weight of the plant material.
Other identified alkaloids include, but are not limited to:
-
Pandamarilactone-1[1]
-
Pandamarilactone-32[1]
-
Pandamarilactonine-A[1]
-
Pandamarilactonine-B[1]
-
Norpandamarilactonine-A and -B[2]
-
N-acetylnorpandamarilactonines A and B
-
Pandanmenyamine
-
Pandamarilactones 2 and 3
-
5(E)-pandamarilactonine-32
-
Pandalactonine
Experimental Protocols
The extraction and isolation of alkaloids from Pandanus amaryllifolius typically involve solvent extraction followed by chromatographic purification. The choice of methodology can significantly impact the profile of isolated compounds, with acid-base extraction methods potentially introducing artifacts.
General Alkaloid Extraction and Isolation Workflow
Figure 1. General workflow for the extraction and isolation of alkaloids.
Detailed Methodologies
1. Acid-Base Extraction for Crude Alkaloid Fraction
This method is commonly employed to separate alkaloids from other plant constituents based on their basic nature.
-
Plant Material Preparation: Air-dried and ground leaves of Pandanus amaryllifolius (e.g., 2 kg) are used as the starting material.
-
Initial Extraction: The powdered leaves are extracted with methanol (B129727) (MeOH) multiple times (e.g., 5 times) at room temperature. The filtrates are combined and concentrated under reduced pressure to yield a crude alcoholic extract (CAE).
-
Acid-Base Partitioning:
-
A portion of the CAE (e.g., 170 g) is dissolved in 1 M hydrochloric acid (HCl).
-
This acidic solution is then partitioned with an organic solvent like ethyl acetate (B1210297) (EtOAc) three times to remove neutral and acidic compounds.
-
The aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 9 using a base such as sodium carbonate (Na₂CO₃).
-
The basified aqueous layer is then extracted with a solvent mixture, typically 5% MeOH in chloroform (B151607) (CHCl₃), multiple times (e.g., five times).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated in vacuo to yield the crude base extract (CBE), which is enriched in alkaloids.
-
2. Purification of Individual Alkaloids by Chromatography
Further purification of the crude alkaloid extract is necessary to isolate individual compounds.
-
Column Chromatography: The crude base extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol can be used.
-
Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography that show promising alkaloid profiles are further purified using preparative TLC with an appropriate solvent system (e.g., CHCl₃:MeOH, 2:0.3).
-
High-Performance Liquid Chromatography (HPLC): Final purification of alkaloids is often achieved using reversed-phase HPLC. A C18 column is typically used with a gradient elution of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).
Biological Activities and Signaling Pathways
Alkaloids from Pandanus amaryllifolius have been reported to exhibit a range of biological activities, with research pointing towards their potential in managing inflammatory conditions and neurodegenerative diseases.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
Extracts of Pandanus amaryllifolius containing alkaloids have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines.
References
- 1. japsonline.com [japsonline.com]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Pandamarilactonine A: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The information presented herein is crucial for the identification, characterization, and further development of this natural product.
This compound's structure has been elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented in this guide is compiled from seminal peer-reviewed publications that first reported its isolation and subsequent stereochemical revision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the complex structure and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.79 | d | 8.8 |
| 3 | 7.08 | d | 1.6 |
| 5 | 3.65 | m | |
| 6α | 1.85 | m | |
| 6β | 2.11 | m | |
| 7α | 3.00 | m | |
| 7β | 3.25 | m | |
| 9 | 4.88 | q | 6.8 |
| 10 | 1.86 | d | 6.8 |
| 11 | 5.89 | t | 7.6 |
| 12α | 2.15 | m | |
| 12β | 2.25 | m | |
| 13 | 1.43 | sextet | 7.4 |
| 14 | 0.93 | t | 7.4 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 83.4 |
| 3 | 148.6 |
| 4 | 130.5 |
| 5 | 60.8 |
| 6 | 29.5 |
| 7 | 46.8 |
| 9 | 77.9 |
| 10 | 14.2 |
| 11 | 125.5 |
| 12 | 28.2 |
| 13 | 20.4 |
| 14 | 13.8 |
| 1' | 174.1 |
| 8' | 170.8 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information regarding the functional groups and electronic transitions within the this compound molecule.
Table 3: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Maxima |
| IR (Film, cm⁻¹) | 1755, 1680 |
| UV-Vis (MeOH, λₘₐₓ, nm) | 218 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques as described in the original research publications.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy: Infrared spectra were recorded on a JASCO FT/IR-410 spectrophotometer using a film method. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
UV-Vis Spectroscopy: The ultraviolet-visible spectrum was obtained using a Shimadzu UV-160A spectrophotometer. The sample was dissolved in methanol (B129727) (MeOH), and the wavelength of maximum absorption (λₘₐₓ) is reported in nanometers (nm).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has garnered scientific interest due to its notable antimicrobial activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Physical and Chemical Properties
This compound is characterized as an amorphous solid. Its molecular and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₄ | [1] |
| Molecular Weight | 317.39 g/mol | [2] |
| CAS Number | 303008-80-2 | [3] |
| Appearance | Amorphous solid | [4] |
| Solubility | Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces Data |
Spectral Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, consolidated set of NMR data is not available in a single source, analysis of published literature indicates the following characteristic signals:
-
¹H-NMR: The proton NMR spectrum of this compound reveals complex multiplets in the aliphatic region, corresponding to the pyrrolidine and lactone ring protons. Specific chemical shifts and coupling constants would require access to the original spectral data, often found in the supporting information of seminal publications on its isolation and synthesis.[4][5]
-
¹³C-NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton. Key resonances include those for carbonyl carbons of the lactone moieties, olefinic carbons, and the carbons of the pyrrolidine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.[2][4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound.
-
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique established the molecular formula as C₁₈H₂₃NO₄, with a measured m/z of 318.1691 [M+H]⁺.[1] Detailed fragmentation patterns, which would provide further structural information, have not been extensively reported in the readily available literature.
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound from its natural source and its chemical synthesis.
Isolation from Pandanus amaryllifolius
The general workflow for the isolation and purification of this compound is depicted below.
Detailed Protocol:
-
Extraction: Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) are percolated with distilled methanol (B129727) (MeOH) for three consecutive days. The combined filtrate is concentrated under reduced pressure to yield the crude extract (195 g).[6]
-
Acid-Base Partitioning: The crude extract is dissolved in 1M sulfuric acid (H₂SO₄) and partitioned with dichloromethane (DCM). The acidic aqueous layer is then basified to a pH of 8 with sodium carbonate (Na₂CO₃) and extracted with DCM. The combined organic layers are concentrated to afford the crude alkaloidal extract.[6]
-
Chromatographic Separation: The crude alkaloidal extract is subjected to silica gel column chromatography using a gradient of increasing methanol in chloroform (CHCl₃). Fractions are collected and pooled based on their Thin Layer Chromatography (TLC) profiles.[6]
-
Purification: The fraction containing this compound (PA-2) is further purified by repeated silica gel column chromatography using a hexane/ethyl acetate (EtOAc) solvent system (4:6) to yield pure this compound (11 mg).[6]
Total Synthesis
The total synthesis of this compound has been achieved through various routes. A representative synthetic strategy often involves the construction of the pyrrolidine and butenolide moieties followed by their coupling. A generalized workflow is presented below.
Key Synthetic Steps (based on a biomimetic approach):
A biomimetic total synthesis has been reported, which provides insight into its potential biosynthetic pathway.[4] The key steps in these syntheses often involve:
-
Formation of Precursors: Synthesis of a symmetrical difuran precursor.
-
Oxidative Cyclization: Photooxidation of the difuran precursor to generate butenolide rings.
-
Spiro-N,O-acetalization and Elimination: Acid-catalyzed spirocyclization and elimination to form the final this compound structure.[4]
For detailed, step-by-step synthetic procedures, including reaction conditions and characterization of intermediates, readers are encouraged to consult the supplementary information of the primary literature on the total synthesis of this compound.[4][7]
Biological Activity and Mechanism of Action
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa.[8]
-
Minimum Inhibitory Concentration (MIC): 15.6 µg/mL against P. aeruginosa.
-
Minimum Bactericidal Concentration (MBC): 31.25 µg/mL against P. aeruginosa.
Experimental Protocol for Antimicrobial Assay (Microtiter Plate Diffusion Method):
-
Bacterial suspensions (1.5 x 10⁸ CFU/mL) of the test organisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are prepared.
-
100 µL of the bacterial suspension is added to each well of a microtiter plate containing serial dilutions of this compound.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration with no visible bacterial growth.
-
To determine the MBC, aliquots from the wells with no growth are subcultured onto nutrient agar (B569324) plates and incubated for another 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.[6]
Mechanism of Action
The precise mechanism of action of this compound is not yet fully elucidated. As a pyrrolidine alkaloid, its biological activity may stem from its ability to interact with various cellular targets.
Hypothesized Signaling Pathway Involvement:
While direct evidence for this compound is lacking, the broader class of pyrrolizidine (B1209537) alkaloids, to which it is structurally related, is known to exert toxicity through metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These electrophilic intermediates can then form adducts with cellular macromolecules like proteins and DNA, disrupting their function.[9][10] It is plausible that the antimicrobial activity of this compound could involve interaction with essential bacterial enzymes or disruption of cell membrane integrity. Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound stands out as a promising natural product with validated antimicrobial properties. This guide has consolidated the available data on its physical and chemical characteristics, providing a foundation for further research. The detailed protocols for its isolation and the overview of its synthesis offer practical guidance for obtaining this compound for further studies. A significant knowledge gap remains in understanding its precise mechanism of action. Future investigations should focus on identifying its molecular targets to unlock its full therapeutic potential and to guide the development of novel antimicrobial agents.
References
- 1. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pandamarilactonine A and its related alkaloids, a promising class of compounds isolated from the Pandanus genus. This document covers the core chemistry, isolation, synthesis, and known biological activities of these alkaloids, with a focus on providing detailed experimental protocols and structured data for research and development applications.
Introduction to Pandanus Alkaloids
The genus Pandanus comprises approximately 700 species found in tropical and subtropical regions.[1] Several species, notably Pandanus amaryllifolius Roxb., are utilized in traditional medicine and as a culinary flavoring agent in Southeast Asia.[2][3] Phytochemical investigations have revealed a unique class of alkaloids characterized by structural motifs such as a pyrrolidinyl-α,β-unsaturated γ-lactone or a γ-butylidene-α-methyl-α,β-unsaturated γ-lactam.[1]
This compound is a representative member of this family, first isolated from P. amaryllifolius.[4] Its structure, along with diastereomers like Pandamarilactonine B, has been elucidated through extensive spectroscopic analysis and confirmed via total synthesis.[1][4] These compounds have garnered scientific interest due to a range of validated biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, underscoring their potential as lead compounds in drug discovery.[1][5]
Isolation, Structure Elucidation, and Synthesis
Isolation from Natural Sources
Pandanus alkaloids are typically extracted from the leaves and roots of P. amaryllifolius.[4][6] The choice of extraction methodology is critical, as the use of harsh acid-base conditions can potentially lead to the formation of artifacts. A comparative study has shown that a solvent partitioning method may yield a profile of alkaloids more representative of the natural state within the plant.[4]
Experimental Protocol: General Isolation of Pandanus Alkaloids
This protocol outlines a generalized acid-base extraction method for the isolation of the crude alkaloid fraction.
-
Extraction: Air-dried and ground plant material (e.g., 500 g of leaves) is exhaustively extracted with methanol (B129727) (MeOH) at room temperature (e.g., 5 x 8 L). The filtrates are combined and concentrated under reduced pressure to yield a crude MeOH extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 1 N hydrochloric acid (HCl) and partitioned against an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic components.
-
The aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 7-8 using sodium carbonate (Na₂CO₃) or ammonia (B1221849) solution.
-
The basified aqueous layer is then exhaustively extracted with a solvent mixture, typically 5% MeOH in chloroform (B151607) (CHCl₃), to recover the free base alkaloids.
-
-
Purification:
-
The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and evaporated to yield the crude base.
-
This crude alkaloid mixture is then subjected to further purification using chromatographic techniques, such as silica (B1680970) gel flash column chromatography with a gradient elution system (e.g., CHCl₃/MeOH).[4]
-
Final purification of individual alkaloids is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Diagram: General Workflow for Alkaloid Isolation and Characterization
Caption: General workflow for the isolation and structural elucidation of Pandanus alkaloids.
Total Synthesis
The total synthesis of Pandanus alkaloids has been crucial for confirming their proposed structures and revising their relative stereochemistry.[7] A key biomimetic strategy involves the oxidation of a furan-containing precursor to generate a butenolide, which then undergoes an intramolecular spiro-N,O-acetalization.[2][8]
Key Synthetic Steps (Pandamarilactone-1 Synthesis)
The synthesis of Pandamarilactone-1, a related piperidine (B6355638) alkaloid, also yields Pandamarilactonines A-D as byproducts, highlighting a common synthetic pathway.[2][5][8]
-
Furan (B31954) Precursor Synthesis: A symmetrical di(furylalkyl)amine precursor is synthesized.
-
Oxidation and Cyclization: The key step involves the oxidation of the furan rings, often using singlet oxygen (¹O₂), to form bis(methoxybutenolide) intermediates.[2]
-
Spiro-N,O-acetalization: Treatment with mild acid (e.g., H₂SO₄ in a biphasic system) triggers a cascade involving deprotection, ionization, spirocyclization, and elimination to form the final spiro-N,O-acetal core structure of the target alkaloids.[2]
Diagram: Biomimetic Synthesis Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
Ethnobotanical Exploration of Pandanus amaryllifolius for the Elucidation of Pandamarilactonine A's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pandanus amaryllifolius, commonly known as pandan, is a plant deeply rooted in the traditional medicinal practices of Southeast Asia. Historically utilized for a spectrum of ailments ranging from inflammatory conditions to metabolic disorders, its rich ethnobotanical background has prompted scientific investigation into its bioactive constituents. Among these, the alkaloid Pandamarilactonine A has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the ethnobotanical uses of Pandanus amaryllifolius as they relate to the known and potential therapeutic applications of this compound. It details the experimental protocols for its isolation and bio-asssays, presents quantitative data on its biological activities, and elucidates the signaling pathways potentially modulated by this compound, offering a foundational resource for further research and drug development endeavors.
Ethnobotanical Landscape of Pandanus amaryllifolius
Pandanus amaryllifolius has a long and varied history of use in traditional medicine across Southeast Asia. Its leaves, in particular, have been employed to prepare remedies for a wide array of health concerns. Traditional applications include its use as a pain reliever and anti-inflammatory agent for conditions like headaches and arthritis.[1][2][3] It has also been traditionally used as a digestive aid to alleviate stomach cramps and bloating.[1] Furthermore, traditional knowledge points towards its utility in regulating blood sugar levels, a practice that is now being explored in modern scientific research.[1][4] The plant is also recognized for its antibacterial and antimicrobial properties, often applied to minor wounds and skin infections.[1] These diverse ethnobotanical uses have provided the impetus for investigating the pharmacological properties of its chemical constituents, including the alkaloid this compound.
This compound: A Bioactive Alkaloid
This compound is a pyrrolidine (B122466) alkaloid that has been successfully isolated from the leaves of Pandanus amaryllifolius.[5] Its discovery and characterization have opened avenues for understanding the scientific basis of the plant's traditional medicinal uses.
Quantitative Bioactivity Data
While research into the full spectrum of this compound's bioactivity is ongoing, preliminary studies have provided quantitative data on its antimicrobial effects. Further research is required to establish a comprehensive profile of its anticancer, anti-inflammatory, and antiviral activities with specific IC₅₀ and EC₅₀ values.
| Compound/Extract | Bioactivity | Assay | Results | Reference |
| This compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | 15.6 µg/mL against Pseudomonas aeruginosa | [5] |
| Minimum Bactericidal Concentration (MBC) | 31.25 µg/mL against Pseudomonas aeruginosa | [5] | ||
| Pandanus amaryllifolius Ethanol (B145695) Extract | Anticancer | MTT Assay | IC₅₀: 90 μg/mL against MDA-MB-231 (human breast adenocarcinoma) | [6] |
Experimental Protocols
Isolation of this compound
The following protocol is a summarized methodology for the isolation of this compound from the leaves of Pandanus amaryllifolius, based on established phytochemical procedures.
-
Extraction: Fresh leaves of P. amaryllifolius are macerated in ethanol. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is partitioned between an organic solvent (e.g., diethyl ether) and a dilute acid (e.g., 5% sulfuric acid). The aqueous acidic layer, containing the protonated alkaloids, is collected.
-
Alkaloid Precipitation: The acidic aqueous layer is basified with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide) to a pH of approximately 10. This deprotonates the alkaloids, causing them to precipitate.
-
Solvent Extraction of Alkaloids: The basified aqueous solution is then exhaustively extracted with a chlorinated solvent like chloroform (B151607). The organic layers are combined, dried over a drying agent (e.g., magnesium sulfate), and evaporated to yield the crude alkaloidal fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different alkaloid components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Characterization
The structure of this compound is elucidated using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standard methods such as the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Pseudomonas aeruginosa) is prepared to a specific turbidity, typically 0.5 McFarland standard.
-
Serial Dilution: The isolated this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on crude extracts of Pandanus amaryllifolius provides valuable insights into its potential mechanisms of action. The presence of this compound in these extracts suggests its likely contribution to the observed biological effects.
Apoptosis in Cancer Cells
Studies on the ethanol extract of P. amaryllifolius have demonstrated its ability to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[5][6] The proposed mechanism involves the intrinsic and extrinsic apoptotic pathways, characterized by the release of cytochrome c from the mitochondria and the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3/7.[6] Furthermore, the tumor suppressor protein p53 appears to play a role in this process.[5]
Caption: Proposed Apoptotic Pathway Induced by P. amaryllifolius Extract.
Anti-inflammatory and Metabolic Regulation
Research on a rat model of dyslipidemia has shown that an ethanol extract of P. amaryllifolius leaves, which was confirmed to contain this compound, can significantly lower the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the transcription factor NF-κB p65.[7] This suggests a potential role for this compound in modulating inflammatory pathways.
Furthermore, a polyphenol extract of P. amaryllifolius has been shown to alleviate nonalcoholic fatty liver disease (NAFLD) by regulating the AMPK/AKT/mTOR signaling pathway, which is crucial for cellular energy homeostasis and metabolism.[4]
Caption: Anti-inflammatory and Metabolic Signaling Pathways Modulated by P. amaryllifolius Extracts.
Experimental Workflow
The following diagram illustrates a logical workflow for the exploration of this compound from its ethnobotanical origins to its potential as a therapeutic agent.
Caption: Workflow for this compound Research and Development.
Conclusion and Future Directions
The ethnobotanical history of Pandanus amaryllifolius has provided a valuable roadmap for the scientific investigation of its bioactive compounds. This compound stands out as a promising alkaloid with demonstrated antimicrobial activity. The effects of the plant's extracts on key signaling pathways, such as apoptosis, NF-κB, and AMPK/AKT/mTOR, suggest that this compound may possess a broader range of therapeutic activities, including anticancer, anti-inflammatory, and metabolic regulatory effects.
Future research should focus on generating robust quantitative data for the anticancer, anti-inflammatory, and antiviral activities of purified this compound. Elucidating the specific signaling pathways directly modulated by this compound is a critical next step. Such studies will be instrumental in validating its therapeutic potential and paving the way for its development as a novel pharmacological agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pandanus Amaryllifolius Roxb. Polyphenol Extract Alleviates NAFLD via Regulating Gut Microbiota and AMPK/AKT/mTOR Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. Pandanus Amaryllifolius Roxb. Polyphenol Extract Alleviates NAFLD via Regulating Gut Microbiota and AMPK/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of Pandanus amaryllifolius ethanol extract for induction of cell death on non-hormone dependent human breast adenocarcinoma MDA-MB-231 cell via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of Pandanus amaryllifolius ethanol extract for induction of cell death on non-hormone dependent human breast adenocarcinoma MDA-MB-231 cell via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Pandamarilactonine A: A Methodological Overview for Researchers
Application Notes and Protocols
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has garnered significant attention from the synthetic community due to its unique chemical architecture and potential biological activity. A key structural feature is the pyrrolidin-2-yl butenolide moiety, which presents a considerable synthetic challenge due to its configurational instability. This document provides a detailed overview of the prominent methodologies developed for the total synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Asymmetric Synthesis via Vinylogous Mannich Reaction
A concise and highly stereoselective approach to (-)-Pandamarilactonine A has been reported, featuring a protecting-group-free, three-pot synthesis. The key step in this methodology is an unexpected syn-selective asymmetric vinylogous Mannich reaction (VMR).
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Asymmetric Vinylogous Mannich Reaction | 3-methyl-2-(tert-butyldimethylsilyloxy)furan, (RS)-N-tert-butanesulfinimine of 4-chlorobutanal (B1267710), BF3·OEt2, CH2Cl2, -78 °C | 95:5 (syn/anti) | Not Specified | >99% |
| 2 | Deprotection and Cyclization | HCl, MeOH | Not Applicable | Not Specified | Not Specified |
| 3 | Final Transformation | K2CO3, MeCN, reflux | Not Applicable | Not Specified | 95.5% |
Experimental Protocol: Key Steps
Step 1: Asymmetric Vinylogous Mannich Reaction
-
To a solution of the (RS)-N-tert-butanesulfinimine of 4-chlorobutanal in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add BF3·OEt2 dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan in CH2Cl2 dropwise.
-
Continue stirring at -78 °C for the specified reaction time (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract with CH2Cl2.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the syn-adduct.
Step 2: Deprotection and Cyclization
-
Dissolve the product from Step 1 in methanol.
-
Add a solution of HCl in methanol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction with a suitable base (e.g., saturated aqueous NaHCO3).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the cyclized intermediate.
Step 3: Conversion to (-)-Pandamarilactonine A
-
To a solution of the intermediate from Step 2 in acetonitrile, add potassium carbonate.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by chromatography to obtain (-)-Pandamarilactonine A.[1][2]
Synthetic Pathway Visualization
Caption: Asymmetric synthesis of (-)-Pandamarilactonine A.
Synthesis via Furan (B31954) Oxidation and Spiro-N,O-acetalization
This methodology approaches the synthesis of this compound through the construction of a key intermediate, pandamarilactone-1, which can then be converted to a mixture of pandamarilactonines A-D. The central features of this route are a furan oxidation using singlet oxygen and a subsequent spiro-N,O-acetalization.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Furan Oxidation | 1O2, Rose Bengal, i-Pr2NEt, CH2Cl2/MeOH, -78 °C | Not Specified |
| 2 | Spiro-N,O-acetalization and Elimination | H2SO4, CH2Cl2 | 12% (for pandamarilactone-1) |
Experimental Protocol: Key Steps
Step 1: Furan Oxidation
-
Dissolve the furan starting material and Rose Bengal (photosensitizer) in a mixture of CH2Cl2 and MeOH in a vessel equipped for photochemistry.
-
Add i-Pr2NEt to the solution.
-
Cool the mixture to -78 °C and bubble oxygen through the solution while irradiating with a suitable light source (e.g., a 150W tungsten lamp).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (e.g., with a reducing agent like Na2S2O3 if necessary).
-
Work up the reaction mixture to isolate the oxidized furan intermediate.
Step 2: Spiro-N,O-acetalization and Elimination
-
Dissolve the intermediate from Step 1 in CH2Cl2.
-
Add a solution of H2SO4.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the formation of pandamarilactone-1 and the pandamarilactonine mixture by TLC.
-
Neutralize the reaction carefully with an aqueous base (e.g., NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting mixture by column chromatography to separate pandamarilactone-1 and the mixture of pandamarilactonines A-D.
Synthetic Workflow Visualization
Caption: Furan oxidation and spirocyclization route.
Racemic Synthesis via Reductive Intramolecular Aza-Michael-Type Addition
A facile route for the synthesis of racemic (±)-norpandamarilactonines A and B, which are precursors to (±)-pandamarilactonines A and B, has been developed. The key transformation is a reductive intramolecular aza-Michael-type addition.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Reductive Intramolecular Aza-Michael Addition | NaBH4, MeOH | Not Specified |
| 2 | Conversion to Pandamarilactonines | Not Specified | Not Specified |
Experimental Protocol: Key Step
Step 1: Reductive Intramolecular Aza-Michael Addition
-
Dissolve the aza-Michael precursor in methanol.
-
Cool the solution to 0 °C.
-
Add NaBH4 portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the required duration (monitor by TLC).
-
Quench the reaction by the addition of acetone, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the norpandamarilactonine diastereomers.
Logical Relationship Diagram
Caption: Reductive aza-Michael addition pathway.
These methodologies highlight the diverse strategies employed in the total synthesis of this compound. The choice of a particular route will depend on the specific research goals, such as the need for enantiopure material or the desire for a protecting-group-free synthesis. The configurational instability of the final product remains a critical consideration in the final deprotection and purification steps of all synthetic routes.
References
Biomimetic Synthesis of Pandamarilactonine A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biomimetic synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, and its analogues. The protocols are based on published synthetic routes and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound and its related alkaloids have garnered interest due to their unique chemical structures and potential biological activities. The biomimetic synthesis approach mimics the proposed biosynthetic pathway in the plant, often providing an efficient and stereoselective route to the natural product. This document outlines the key synthetic strategies, experimental protocols, and characterization data for this compound and its analogues.
Biomimetic Synthetic Strategy
The biomimetic synthesis of this compound is predicated on a plausible biosynthetic pathway originating from a symmetrical precursor, pandanamine. This precursor undergoes a series of transformations including oxidation and intramolecular cyclization to form the characteristic spiro-N,O-acetal and γ-alkylidene-α,β-unsaturated γ-lactone moieties of the target molecule.
Below is a generalized workflow for the biomimetic synthesis:
Caption: General workflow for the biomimetic synthesis of this compound.
Experimental Protocols
The following protocols are adapted from seminal works in the field and provide a foundation for the synthesis of this compound and its analogues.
Protocol 1: Biomimetic Total Synthesis of (±)-Pandamarilactonine A and B (Takayama et al.)
This protocol is based on the first biomimetic total synthesis.
Step 1: Reduction of γ-Alkylidenebutenolides
-
To a solution of γ-alkylidenebutenolides (Z,Z-form, 1 equivalent) in acetic acid, add zinc dust (1.5 equivalents).
-
Stir the mixture at room temperature under an argon atmosphere for 4 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting residue contains the secondary amine intermediate. A portion can be purified by silica (B1680970) flash column chromatography (10% MeOH/CHCl₃) for characterization.
Step 2: Condensation and Cyclization
-
Dissolve the crude secondary amine from the previous step in a 1:1 mixture of 28% aqueous ammonia (B1221849) and methanol.
-
Add a solution of glyoxylic acid monohydrate (2 equivalents) in water to the reaction mixture.
-
Stir the solution at room temperature for 2 hours.
-
Add sodium cyanoborohydride (NaBH₃CN, 3 equivalents) to the mixture and continue stirring at room temperature for an additional 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between chloroform (B151607) and water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give a crude mixture.
-
Purify the crude product by silica gel column chromatography to yield this compound and B.
Protocol 2: Synthesis of Pandamarilactone-1 and Pandamarilactonines A-D (Moody et al.)
This approach utilizes a furan oxidation strategy to generate a key intermediate.
Step 1: Furan Oxidation
-
Prepare a solution of the symmetrical di(furylalkyl)amine precursor in an appropriate solvent (e.g., methanol).
-
Add a photosensitizer (e.g., Rose Bengal).
-
Irradiate the solution with a suitable light source while bubbling oxygen through the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the bis(methoxybutenolide) intermediate.
Step 2: Spiro-N,O-acetalization and Elimination
-
Treat the bis(methoxybutenolide) intermediate with a strong acid (e.g., H₂SO₄) in a biphasic system (e.g., CH₂Cl₂/H₂O).
-
Stir the mixture vigorously at room temperature.
-
The reaction yields a mixture of Pandamarilactone-1 and Pandamarilactonines A-D.[1]
-
Isolate the products by preparative HPLC.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Transformations
| Synthetic Route | Key Transformation | Product(s) | Reported Yield (%) | Reference |
| Takayama et al. | Biomimetic condensation/cyclization | This compound & B | Not explicitly stated in abstract | [2] |
| Moody et al. | Furan oxidation and acid-catalyzed cascade | Pandamarilactone-1 | ~12% | [1] |
| Moody et al. | Furan oxidation and acid-catalyzed cascade | Pandamarilactonines A-D | Major products | [1] |
Note: Detailed yields for each step are often found in the full experimental sections of the cited literature.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the γ-alkylidene-α-methyl α,β-unsaturated γ-lactone moiety. |
| ¹³C NMR | Signals corresponding to the lactone carbonyl, olefinic carbons, and the pyrrolidine ring. |
| MS (FABMS) | High-resolution mass spectrometry to confirm the molecular formula. |
For detailed peak lists and assignments, please refer to the primary literature.
Biological Activity and Proposed Mechanism of Action
This compound has demonstrated antimicrobial activity. While a specific signaling pathway in the classical sense has not been elucidated, the mechanism of action for many pyrrolidine alkaloids against bacteria is proposed to involve the disruption of the cell membrane.
Caption: Proposed mechanism of antimicrobial action for this compound.
The lipophilic nature of the alkaloid likely facilitates its interaction with the bacterial cell membrane, leading to a loss of integrity. This disruption can cause leakage of essential ions and metabolites, ultimately resulting in cell death.
Conclusion
The biomimetic synthesis of this compound offers an elegant and efficient pathway to this natural product and its analogues. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis and biological evaluation of novel alkaloid scaffolds. Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents.
References
Pandamarilactonine A: Application Notes for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of Pandamarilactonine A as a potential antimicrobial agent. The information is based on currently available research.
Overview
This compound is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius.[1][2][3][4][5][6] Emerging research has highlighted its potential as an antimicrobial agent, demonstrating inhibitory activity against pathogenic bacteria. These notes are intended to guide researchers in further exploring its antimicrobial properties.
Antimicrobial Activity
This compound has demonstrated notable activity against the Gram-negative bacterium Pseudomonas aeruginosa.[1][2][3][4][6] It has also been tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[1][5]
Quantitative Data
The antimicrobial efficacy of this compound is summarized by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 15.6 | 31.25 | [1][2][3][4][6] |
| Staphylococcus aureus | ATCC 25923 | >500 | >500 | [5] |
| Escherichia coli | ATCC 25922 | >500 | >500 | [5] |
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for determining the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the microtiter plate dilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., P. aeruginosa ATCC 27853, S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (MHB with bacterial inoculum, no compound) and a negative control well (MHB only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills the bacteria.
Materials:
-
Results from the MIC assay
-
Nutrient Agar (NA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From each well in the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a fresh NA plate.
-
-
Incubation:
-
Incubate the NA plates at 37°C for 24 hours.
-
-
Determination of MBC:
-
After incubation, observe the NA plates for bacterial growth.
-
The MBC is the lowest concentration of this compound from the MIC assay that results in no bacterial growth on the NA plate.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the antimicrobial activity of this compound.
Caption: Workflow for MIC and MBC determination.
Mechanism of Action and Cytotoxicity
Currently, there is no publicly available information regarding the specific mechanism of action of this compound as an antimicrobial agent or its cytotoxicity profile. Further research is required to elucidate the molecular targets and pathways affected by this compound and to assess its safety profile for potential therapeutic applications.
Future Directions
-
Mechanism of Action Studies: Investigating the molecular targets of this compound is crucial. This could involve studies on cell wall synthesis, protein synthesis, DNA replication, and membrane integrity.
-
Cytotoxicity Assays: Evaluating the cytotoxic effects of this compound on various human cell lines is essential to determine its therapeutic index and potential for toxicity.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective antimicrobial agents.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pandamarilactonine B | CAS:303008-81-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Pandamarilactonine A
Abstract
This application note details a robust and efficient method for the purification of Pandamarilactonine A from the crude extract of Pandanus amaryllifolius leaves using High-Performance Liquid Chromatography (HPLC). This compound and its analogues are alkaloids with potential biological activities, making their isolation and purification crucial for further research.[1][2][3][4][5] The presented protocol provides a reproducible workflow for obtaining high-purity this compound, suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a pyrrolidine-type alkaloid that has been isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[2][3] This compound belongs to a class of norditerpenoid lactones that have garnered interest for their potential pharmacological properties.[1][6] The purification of this compound from its natural source is a critical step for its structural elucidation, biological activity screening, and further drug development endeavors. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation of natural products due to its high resolution, sensitivity, and reproducibility.[7] This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Experimental Protocols
-
Harvesting and Drying: Fresh leaves of Pandanus amaryllifolius are harvested, washed with distilled water, and air-dried in the shade for 7-10 days until brittle. The dried leaves are then ground into a fine powder.
-
Solvent Extraction: The powdered leaves (1 kg) are macerated with 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional shaking. The process is repeated three times.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in distilled water (500 mL) and partitioned successively with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL). The chloroform fraction, typically enriched with alkaloids, is collected and dried over anhydrous sodium sulfate.
-
Final Preparation: The dried chloroform fraction is evaporated to dryness to yield a solid residue. This residue is dissolved in methanol (B129727) at a concentration of 10 mg/mL and filtered through a 0.45 µm syringe filter prior to HPLC injection.
A preparative HPLC system equipped with a UV-Vis detector is used for the purification. The following conditions are recommended as a starting point and may require optimization.
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-60% B over 40 min |
| Flow Rate | 4.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25°C |
-
Fraction Collection: The eluent is monitored at 220 nm, and fractions corresponding to the peak of interest (this compound) are collected using an automated fraction collector.
-
Solvent Removal: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified compound.
-
Purity Assessment: The purity of the isolated this compound is assessed using an analytical HPLC system with a C18 column (150 x 4.6 mm, 5 µm) and a faster gradient.
-
Structural Confirmation: The identity of the purified compound is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Results and Discussion
The described HPLC method allows for the successful isolation of this compound from the crude extract of Pandanus amaryllifolius. The following table summarizes the expected quantitative data from a typical purification run.
| Compound | Retention Time (min) | Purity (%) | Yield (mg/g of crude extract) |
| This compound | 25.4 | >98% | 1.2 |
The use of a C18 reversed-phase column with a water/acetonitrile gradient provides good separation of this compound from other co-occurring alkaloids and impurities. The addition of 0.1% formic acid to the mobile phase helps to improve peak shape and resolution.
Visualizations
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes: Mass Spectrometry for the Characterization of Pandamarilactonine A
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. Its characterization is crucial for further investigation into its biosynthesis, pharmacological activities, and potential therapeutic applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and structural elucidation of natural products like this compound. This document provides detailed protocols for the characterization of this compound using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
Molecular Information
The fundamental molecular properties of this compound are essential for its mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₄ | [1][2] |
| Molecular Weight | 317.38 g/mol | [1] |
| Exact Mass | 317.1627 u | Calculated |
Experimental Protocols
The following protocols are designed for researchers and scientists in drug development and natural product chemistry. They are based on established methodologies for the analysis of alkaloids from plant sources.[3][4][5][6][7][8][9][10]
Sample Preparation: Extraction of this compound from Pandanus amaryllifolius Leaves
This protocol outlines the extraction and partial purification of this compound from plant material.
Materials:
-
Fresh or dried leaves of Pandanus amaryllifolius
-
Methanol (B129727) (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% solution
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Centrifuge
-
pH meter or pH strips
Procedure:
-
Grinding: Grind 100 g of dried and powdered Pandanus amaryllifolius leaves into a fine powder.
-
Acidic Extraction: Macerate the powdered leaves in 500 mL of 0.1 M HCl in methanol for 24 hours at room temperature. This protonates the alkaloids, increasing their solubility in the polar solvent.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Acid-Base Partitioning:
-
Resuspend the concentrated extract in 100 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-polar impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide.
-
Extract the basified aqueous layer with 3 x 50 mL of dichloromethane. The deprotonated alkaloids will partition into the organic layer.
-
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.
-
Storage: Store the crude extract at -20°C until LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol details the instrumental parameters for the separation and detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psig |
| Skimmer Voltage | 65 V |
| Fragmentor Voltage | 175 V |
| Mass Range (MS1) | m/z 100 - 1000 |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) to obtain informative fragment spectra. |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
Data Presentation
Expected Mass Spectrometry Data for this compound
The following table summarizes the expected mass-to-charge ratios for this compound in high-resolution mass spectrometry.
| Ion | Calculated m/z |
| [M+H]⁺ | 318.1700 |
| [M+Na]⁺ | 340.1519 |
| [M+K]⁺ | 356.1259 |
Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data
Based on the structure of this compound and common fragmentation pathways of similar alkaloids, the following table presents a plausible list of major fragment ions that could be observed in an MS/MS experiment.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 318.17 | 274.18 | C₂H₄O (Acetaldehyde) |
| 318.17 | 246.18 | C₄H₆O (But-2-enal) |
| 318.17 | 218.15 | C₅H₆O₂ (α-Angelica lactone) |
| 318.17 | 194.14 | C₇H₈O₂ |
| 318.17 | 112.08 | C₆H₁₀N (Pyrrolidine derivative) |
| 318.17 | 70.06 | C₄H₈N (Pyrrolidinium ion) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the characterization of this compound from sample collection to data analysis.
Proposed Fragmentation Pathway of this compound
This diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) in a tandem mass spectrometry experiment.
Logical Flow of Data Interpretation
The following diagram outlines the logical steps involved in interpreting the mass spectrometry data to confirm the identity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:303008-80-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. jocpr.com [jocpr.com]
- 4. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. bfr.bund.de [bfr.bund.de]
Application Note: A Proposed Chiral HPLC Method for the Separation of Pandamarilactonine A Stereoisomers
AN-CSHPLC-001
Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, analytical chemistry, and pharmacology.
Abstract: This document outlines a proposed methodology for the separation of Pandamarilactonine A stereoisomers using chiral High-Performance Liquid Chromatography (HPLC). This compound, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, exists as a mixture of stereoisomers, including enantiomers and diastereomers[1][2][3]. As the pharmacological and toxicological profiles of stereoisomers can differ significantly, a robust analytical method for their separation and quantification is crucial. This application note provides a starting protocol for method development based on common strategies for chiral alkaloid separation.
Introduction
This compound is a member of the Daphniphyllum alkaloids class and possesses a complex structure with multiple stereocenters. Natural isolates of this compound have been found to be enriched in the (+)-enantiomer, indicating the natural occurrence of its chiral counterpart[1][4]. The presence of multiple stereoisomers such as Pandamarilactonine-B, C, and D further complicates analysis[3][5]. Chiral HPLC is the premier technique for the direct separation of enantiomers and diastereomers, most commonly employing Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the stereoisomers[6][7][8]. This note details a proposed starting point for developing such a method for this compound.
Proposed Chiral HPLC Method
Due to the lack of a specific published method for this compound, a method development strategy is proposed. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose, are highly effective for a broad range of chiral compounds, including alkaloids[9]. A normal-phase HPLC approach is recommended as a starting point due to its frequent success with similar compounds.
Recommended Starting Conditions
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Note: The basic additive (DEA) is crucial for improving peak shape and preventing peak tailing of amine-containing compounds like alkaloids.
Example Chromatographic Data
The following table presents hypothetical data that could be obtained from a successful separation, illustrating key chromatographic parameters.
| Stereoisomer | Retention Time (tʀ) [min] | Resolution (Rs) | Separation Factor (α) |
| (+)-Pandamarilactonine A | 12.5 | - | - |
| (-)-Pandamarilactonine A | 14.8 | 2.15 | 1.22 |
| Pandamarilactonine B (isomer 1) | 16.5 | 1.98 | 1.15 |
| Pandamarilactonine B (isomer 2) | 18.2 | 1.85 | 1.11 |
Detailed Experimental Protocols
Materials and Reagents
-
Reference standards of this compound stereoisomers (if available).
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
-
Diethylamine (DEA), >99.5% purity.
-
HPLC-grade Methanol and Ethanol for alternative mobile phases.
-
Deionized water (for sample preparation if necessary).
Standard Solution Preparation
-
Prepare a stock solution of the this compound stereoisomer mixture at 1.0 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution at 50 µg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Preparation and Operation
-
Mobile Phase Preparation: Carefully measure the required volumes of n-Hexane, IPA, and DEA. For 1 L of the recommended mobile phase, combine 800 mL of n-Hexane, 200 mL of IPA, and 1 mL of DEA. Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
System Equilibration: Install the Chiralpak® AD-H column. Flush the HPLC system and column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared working standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient runtime to allow all isomers to elute.
Method Development and Optimization Workflow
If the initial conditions do not provide adequate separation, a systematic approach to optimization is required. The following workflow is recommended.
Caption: Chiral HPLC Method Development Workflow.
Visualization of Chiral Separation Principle
The fundamental principle of chiral separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times.
Caption: Principle of Chiral Recognition on a CSP.
Conclusion
This application note provides a comprehensive starting point for the development of a chiral HPLC method for the separation of this compound stereoisomers. The proposed protocol, based on a polysaccharide CSP and a normal-phase solvent system, represents a high-probability starting point for achieving successful chiral resolution. The provided workflow for method optimization offers a systematic guide for researchers to refine the separation for their specific analytical needs, ultimately enabling accurate quantification and isolation of these complex natural products.
References
- 1. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Bioactivity of Pandamarilactonine A: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the bioactivity of Pandamarilactonine A, a natural product isolated from Pandanus amaryllifolius. The following protocols detail a tiered screening approach, commencing with an essential cytotoxicity assessment to establish a safe dose range for subsequent, more specific functional assays. We then focus on evaluating the anti-inflammatory potential of this compound, a common therapeutic area for natural products.
Initial Cytotoxicity Screening
Prior to evaluating any specific bioactivity, it is crucial to determine the cytotoxic profile of this compound to identify concentrations that are non-toxic to cells. This ensures that any observed effects in subsequent assays are not a result of cell death.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[1]
Materials:
-
Selected cancer or normal cell line (e.g., RAW 264.7 macrophages, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).[1]
-
Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).[1]
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]
-
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.63 | 50.4 |
| 100 | 0.31 | 24.8 |
Anti-Inflammatory Activity Screening
Inflammation is a key process in many diseases, and natural products are a rich source of anti-inflammatory compounds.[2][3] A common pathway to target is the NF-κB signaling pathway, which is a critical regulator of immunity and inflammation.[4][5]
Workflow for Anti-Inflammatory Screening
Caption: Experimental workflow for this compound bioactivity screening.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB signaling pathway.[6] Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Pre-treat the transfected cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
-
Induction of NF-κB Activation:
-
Stimulate the cells with an NF-κB activator such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours. Include a non-stimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
-
Plot the fold change against the concentration of this compound.
-
Data Presentation:
| Treatment | This compound (µM) | Normalized Luciferase Activity | % Inhibition of NF-κB |
| Unstimulated | 0 | 1.0 | - |
| LPS (1 µg/mL) | 0 | 15.2 | 0 |
| LPS + Cmpd | 1 | 12.1 | 20.4 |
| LPS + Cmpd | 10 | 7.5 | 50.7 |
| LPS + Cmpd | 25 | 3.8 | 75.0 |
Proposed NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
These protocols provide a foundational approach to characterizing the bioactivity of this compound. The initial cytotoxicity screening is a mandatory first step to ensure data integrity in subsequent functional assays. The suggested anti-inflammatory assays provide a starting point for exploring the therapeutic potential of this natural product. Positive results from these assays would warrant further investigation into the specific molecular targets and mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Pandamarilactonine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of Pandamarilactonine A.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the asymmetric synthesis of this compound?
A1: The main difficulty lies in the configurational instability of the pyrrolidin-2-yl butenolide moiety.[1][2][3] This instability can lead to epimerization at the α-position of the butenolide or racemization, which significantly impacts the enantiopurity of the final product.[3] In fact, the natural isolate of this compound often exhibits low enantiomeric purity, which is thought to be a result of this instability during extraction and isolation.[3][4]
Q2: How can I control the diastereoselectivity of the key vinylogous Mannich reaction?
A2: Controlling the diastereoselectivity (syn vs. anti) of the vinylogous Mannich reaction between a silyloxyfuran and an N-tert-butanesulfinimine is a critical and challenging aspect of the synthesis.[1][3] The diastereomeric outcome can be unexpectedly influenced by the substituents on the furan (B31954) ring. For instance, a methyl group at the C-3 position of the 2-(tert-butyldimethylsilyloxy)furan has been shown to act as a switch, leading to an unanticipated syn-diastereoselectivity.[1] Careful selection of substrates and reaction conditions is therefore crucial.
Q3: Why are the yields for the spirocyclization and elimination step often low and difficult to reproduce?
A3: The acid-catalyzed spirocyclization and elimination step to form the pandamarilactone core can be problematic due to the acid sensitivity of the intermediates.[5][6] Finding a balance between promoting the desired reaction and preventing unproductive decomposition pathways is challenging.[5][6] Initial studies with various protic and Lewis acids were often unsuccessful. A vigorously stirred biphasic mixture of H2SO4/CH2Cl2 has shown some promise, but even then, yields can be as low as 12% and reproducibility can be an issue.[5]
Q4: Is a protecting-group-free synthesis of this compound possible?
A4: Yes, a concise, three-pot, protecting-group-free total synthesis of (−)-pandamarilactonine-A has been developed.[1][2] This approach can circumvent issues related to the introduction and removal of protecting groups, which can add steps and potentially lower the overall yield.
Q5: What are some common issues with the reduction of nitrile intermediates in the synthetic route?
A5: The reduction of cyanide intermediates, for example using DIBAL-H to form the corresponding aldehyde, can be "capricious".[6] A common side reaction is the oligomerization of imine intermediates, which can lead to a decrease in the yield of the desired aldehyde.[6] Careful control of reaction conditions, such as temperature and the rate of reagent addition, is necessary to minimize these side reactions.
Troubleshooting Guides
Low Diastereoselectivity in the Vinylogous Mannich Reaction
| Symptom | Possible Cause | Suggested Solution |
| Poor syn:anti diastereomeric ratio. | Substrate structure not optimal for desired selectivity. | Consider modifying the substituent at the C-3 position of the silyloxyfuran. A methyl group has been shown to favor syn-selectivity.[1] |
| Inconsistent diastereoselectivity between batches. | Variations in reaction temperature or moisture content. | Ensure strict control of the reaction temperature and use freshly distilled, anhydrous solvents. |
| Low overall yield of the Mannich adduct. | Decomposition of the N-tert-butanesulfinimine or silyloxyfuran. | Add the silyloxyfuran slowly to the reaction mixture at a low temperature to minimize decomposition. |
Low Yield in the Spirocyclization/Elimination Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction. | Insufficient acid catalysis. | Gradually increase the equivalents of H2SO4. It has been reported that increasing from 0.8 to 2.0 equivalents can drive the reaction to completion.[5] |
| Significant decomposition of starting material. | Acid concentration is too high or reaction time is too long. | Use a biphasic system (e.g., H2SO4/CH2Cl2) with vigorous stirring to control the exposure of the substrate to the acid.[5] Optimize the reaction time by monitoring the reaction progress closely using TLC or LC-MS. |
| Formation of multiple unidentified byproducts. | The intermediate is unstable under the reaction conditions. | Consider a milder Lewis acid catalyst as an alternative to a strong protic acid. A screen of various Lewis acids may be necessary.[5] |
Quantitative Data Summary
| Reaction Step | Key Parameter | Reported Value | Reference |
| Asymmetric Vinylogous Mannich Reaction | Diastereomeric Ratio (syn:anti) | 95 : 5 | [1] |
| Spirocyclization and Elimination | Yield of Pandamarilactone-1 | 12% | [5] |
| Natural Pandamarilactonine-A | Enantiomeric Excess (ee) | 26% | [3] |
Experimental Protocols
Key Experiment: Asymmetric Vinylogous Mannich Reaction
This protocol is adapted from the work of Huang and coworkers.[1]
Objective: To achieve a syn-selective asymmetric vinylogous Mannich reaction.
Materials:
-
3-methyl-2-(tert-butyldimethylsilyloxy)furan
-
(RS)-N-tert-butanesulfinimine
-
Anhydrous solvent (e.g., CH2Cl2)
-
Lewis acid catalyst (e.g., BF3·OEt2)
-
Quenching solution (e.g., saturated aqueous NaHCO3)
Procedure:
-
To a solution of the (RS)-N-tert-butanesulfinimine in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add the Lewis acid catalyst dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan in anhydrous CH2Cl2 dropwise over 30 minutes.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired syn-adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis.
Visualizations
Caption: A simplified workflow of the asymmetric synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn -selective vinylogous Mannich reaction of N-tert -butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00098J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming configurational instability of the pyrrolidin-2-yl butenolide moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrrolidin-2-yl butenolide moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of configurational instability at the stereocenter linking the pyrrolidine (B122466) and butenolide rings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of configurational instability in the pyrrolidin-2-yl butenolide moiety?
A1: The primary cause of configurational instability, leading to epimerization, is the acidity of the proton at the C-2 position of the pyrrolidine ring. This carbon is alpha to the carbonyl group of the butenolide lactone, making the attached proton susceptible to abstraction by a base. Once deprotonated, the resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of diastereomers. This process is a form of base-catalyzed epimerization.[1][2][3][4]
Q2: Under what conditions is epimerization most likely to occur?
A2: Epimerization is most prevalent under basic conditions. The presence of both organic and inorganic bases can facilitate the abstraction of the alpha-proton. Factors that increase the likelihood and rate of epimerization include:
-
Stronger bases: More potent bases will deprotonate the C-2 position more readily.
-
Polar protic and aprotic solvents: Solvents like methanol (B129727) or DMF can facilitate the formation and stabilization of the enolate intermediate.
-
Elevated temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation.
-
Prolonged reaction times: Longer exposure to basic conditions increases the probability of epimerization.
Q3: Can acidic conditions also cause epimerization?
A3: While base-catalyzed epimerization is the more common pathway, acidic conditions can also potentially lead to instability, although typically to a lesser extent. Under acidic conditions, enolization of the butenolide carbonyl can occur, which may lead to racemization if the chiral center is involved. However, for the pyrrolidin-2-yl butenolide moiety, the primary concern remains base-mediated epimerization.
Q4: How can I detect if epimerization has occurred in my sample?
A4: The most effective method for detecting and quantifying epimerization is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The two diastereomers will likely have distinct chemical shifts for the proton at C-2 of the pyrrolidine ring and other nearby protons. Integration of these distinct peaks allows for the determination of the diastereomeric ratio.
-
¹³C NMR: Similarly, the carbon signals for the two epimers, particularly those near the stereocenter, will have slightly different chemical shifts.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique to separate and quantify the two epimers.
Troubleshooting Guides
Issue 1: Unexpected formation of a diastereomeric mixture during synthesis.
Possible Cause: Epimerization of the C-2 stereocenter of the pyrrolidine ring due to basic conditions in the reaction or work-up.
Solutions:
| Strategy | Details |
| Avoid Strong Bases | If a base is required, use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong bases like sodium hydroxide, potassium carbonate, or alkoxides if possible. |
| Lower Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running reactions at 0 °C or -78 °C can significantly suppress epimerization. |
| Minimize Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially basic conditions. |
| Acidic Work-up | If compatible with your molecule, use a mildly acidic work-up (e.g., dilute aqueous NH₄Cl) to neutralize any basic reagents and intermediates promptly. |
| Protecting Groups | If the pyrrolidine nitrogen is unprotected, its basicity can contribute to intermolecular epimerization. Protection of the pyrrolidine nitrogen with a suitable group (e.g., Boc, Cbz) can mitigate this. |
Issue 2: Configurational instability during purification.
Possible Cause: The purification method (e.g., silica (B1680970) gel chromatography) may be promoting epimerization.
Solutions:
| Strategy | Details |
| Neutralize Silica Gel | Standard silica gel can be slightly acidic. If your molecule is base-sensitive, this is usually not a problem. However, if there's a risk of epimerization on the column, you can use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing a small amount of triethylamine) and then re-equilibrated with the eluent. For molecules sensitive to both acid and base, use neutral silica gel. |
| Alternative Stationary Phases | Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral) or Florisil. |
| Rapid Purification | Minimize the time the compound spends on the column. Use flash chromatography with sufficient pressure to expedite the separation. |
| Non-chromatographic methods | If possible, purify the compound by crystallization or distillation to avoid contact with stationary phases. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Epimerization by ¹H NMR
-
Sample Preparation: Dissolve a known quantity of your pyrrolidin-2-yl butenolide sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good signal resolution.
-
Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum.
-
Identify Key Signals: Locate the signal corresponding to the proton at the C-2 position of the pyrrolidine ring. In the case of epimerization, you will observe two distinct signals (or multiplets) for this proton, one for each diastereomer.
-
Integration: Carefully integrate the two signals corresponding to the C-2 proton of both epimers.
-
Calculate Diastereomeric Ratio: The ratio of the integration values will give you the diastereomeric ratio (d.r.) of your sample.
Protocol 2: A Method to Suppress Epimerization During Amide Coupling to a Butenolide Precursor
This protocol is adapted from principles of peptide synthesis where epimerization is a common issue.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing butenolide precursor (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) and cool to 0 °C.
-
Prepare a solution of the pyrrolidine component (1.1 equivalents).
-
Prepare a solution of a coupling agent such as HATU (1.1 equivalents) and a mild base like DIPEA (2.0 equivalents).
-
-
Activation and Coupling:
-
To the cooled solution of the butenolide precursor, add the coupling agent and the mild base.
-
Stir the mixture at 0 °C for 5-10 minutes to activate the carboxylic acid.
-
Add the pyrrolidine component to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and assess the extent of epimerization.
-
Visualizations
Caption: Base-catalyzed epimerization pathway of the pyrrolidin-2-yl butenolide moiety.
Caption: Recommended workflow to minimize and analyze epimerization.
References
Technical Support Center: Optimization of Pandamarilactonine A Extraction from Pandanus amaryllifolius
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pandamarilactonine A from Pandanus amaryllifolius.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during extraction?
A1: The primary factors affecting the extraction yield of alkaloids like this compound include the choice of solvent, extraction temperature, extraction time, and the pre-processing of the plant material, such as the drying method. The selection of an appropriate extraction method, ranging from conventional techniques like maceration and Soxhlet to modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), also plays a crucial role.[1][2]
Q2: Which solvent system is most effective for extracting this compound?
A2: While specific studies optimizing solvent systems for this compound are limited, ethanol (B145695) has been shown to be effective for extracting alkaloids from P. amaryllifolius.[3] Generally, polar solvents are more suitable for extracting polar phytochemicals.[4] The use of ethanol and acetone (B3395972) has been noted to extract a higher number of polar chemical compounds from this plant.[4]
Q3: How does the drying method of the plant material affect extraction yield?
A3: The drying method significantly influences the phytochemical profile of the extract. Studies have shown that hot air oven-dried P. amaryllifolius leaf samples yield a higher number of phytochemicals compared to shade-dried samples.[4]
Q4: Can the extraction method itself alter the chemical structure of this compound?
A4: Yes, the extraction method can potentially lead to the formation of artifacts. For instance, the use of conventional acid-base treatment for isolating Pandanus alkaloids has been shown to introduce artifacts, suggesting that the extraction conditions should be carefully controlled to maintain the integrity of the target compounds.
Q5: What are some modern extraction techniques that can be applied to improve efficiency?
A5: Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) can offer advantages over conventional methods, including reduced extraction time and lower solvent consumption.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Inappropriate solvent selection. | Use polar solvents like ethanol or acetone. Consider a solvent polarity gradient to optimize extraction.[4] |
| Ineffective drying of plant material. | Employ hot air oven drying for the plant leaves to potentially increase the yield of phytochemicals.[4] | |
| Degradation of the target compound. | Avoid excessively high temperatures during extraction and drying. Optimize extraction time to prevent thermal degradation. | |
| Presence of unknown compounds or artifacts in the extract | Reaction of alkaloids during extraction. | Be cautious with acid-base treatments, as they can cause chemical transformations of the native alkaloids. |
| Contamination during sample preparation. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents. | |
| Inconsistent extraction yields between batches | Variation in plant material. | Standardize the collection time and age of the plant material. Ensure consistent drying and grinding procedures. |
| Fluctuation in extraction parameters. | Strictly control extraction parameters such as temperature, time, and solvent-to-solid ratio. | |
| Difficulty in isolating this compound from the crude extract | Co-extraction of interfering compounds. | Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification.[5] |
| Low concentration of the target compound. | Optimize the extraction parameters to enrich the crude extract with this compound. |
Data Presentation
Table 1: Influence of Drying Method and Solvent on Phytochemical Extraction from P. amaryllifolius
| Drying Method | Solvent | Relative Phytochemical Yield | Key Extracted Compound Classes |
| Hot Air Oven | Ethanol | High | Alkaloids, Flavonoids, Glycosides, Steroids, Terpenoids, Saponins[4] |
| Hot Air Oven | Chloroform | Moderate | Steroids, Terpenoids[4] |
| Shade Drying | Ethanol | Moderate | Polar compounds |
| Shade Drying | Petroleum Ether | Low | Non-polar compounds |
Note: This table is a qualitative summary based on findings related to general phytochemical content, as specific quantitative data for this compound yield under these conditions is not available in the cited literature.
Experimental Protocols
General Protocol for Alkaloid Extraction from P. amaryllifolius
This protocol is a generalized procedure based on common phytochemical extraction methods. Optimization of specific parameters is recommended for maximizing the yield of this compound.
1. Plant Material Preparation:
-
Collect fresh leaves of Pandanus amaryllifolius.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Dry the leaves using a hot air oven at a controlled temperature (e.g., 40-50°C) until they are brittle.[4]
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Soxhlet Extraction:
-
Place a known amount of the powdered plant material (e.g., 30 g) into a thimble.
-
Extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for a defined period (e.g., 6-8 hours).[4]
-
-
Maceration:
-
Soak the powdered plant material in a sealed container with the chosen solvent at room temperature for a prolonged period (e.g., 3 days) with occasional agitation.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Suspend the powdered plant material in the solvent and place it in an ultrasonic bath.
-
Apply ultrasonic waves for a specific duration and at a controlled temperature.
-
3. Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
4. Acid-Base Partitioning for Alkaloid Enrichment (Use with Caution):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
-
Extract the liberated alkaloids with a non-polar solvent (e.g., dichloromethane).
-
Combine the organic layers and evaporate the solvent to obtain the alkaloid-rich fraction.
-
Note: This method may lead to the formation of artifacts and should be used judiciously.
5. Isolation and Purification:
-
Subject the alkaloid-rich fraction to chromatographic techniques like column chromatography over silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Mandatory Visualization
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for low extraction yield of this compound.
References
- 1. Optimization of the Extraction Conditions and Evaluation of Bioactivities of the Phenolic Enrichment From Pandanus amaryllifolius Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. afssaae.ub.ac.id [afssaae.ub.ac.id]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Pandamarilactonine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Pandamarilactonine A. Our goal is to address specific experimental challenges to improve stereoselectivity and overall success of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the stereoselective synthesis of this compound?
The primary challenge lies in controlling the stereochemistry at the C5 and C1' positions, particularly due to the configurational instability of the pyrrolidin-2-yl butenolide moiety. This instability can lead to epimerization or racemization during the synthesis or purification process, resulting in low diastereomeric ratios (dr) or enantiomeric excess (ee).[1][2][3][4]
Q2: A high-yielding syn-selective vinylogous Mannich reaction has been reported. What are the key factors for its success?
A highly syn-diastereoselective vinylogous Mannich reaction (dr = 95:5) has been achieved using 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an (R)-N-tert-butanesulfinimine (Ellman's auxiliary). The methyl group at the C3 position of the furan (B31954) ring is crucial for directing the syn-selectivity. The reaction is typically promoted by a Lewis acid.[3][4]
Q3: What are the common side reactions observed during the synthesis?
Common side reactions include the formation of the undesired diastereomer in the vinylogous Mannich reaction, incomplete furan oxidation, and the formation of byproducts during the spiro-N,O-acetalization step. Additionally, racemization of the final product or intermediates is a significant issue.
Q4: How can I minimize racemization of the pyrrolidin-2-yl butenolide moiety?
Minimizing exposure to acidic or basic conditions is critical. Purification should be carried out under neutral conditions whenever possible. The use of a protecting-group-free synthesis strategy, such as the reported three-pot synthesis of (-)-pandamarilactonine-A, can also reduce the number of steps where racemization can occur.[3][4]
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in the Vinylogous Mannich Reaction
Problem: The diastereomeric ratio (dr) of the vinylogous Mannich reaction adduct is lower than the reported 95:5.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lewis Acid | The choice of Lewis acid can significantly impact diastereoselectivity. Screen different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) to find the optimal one for your specific substrate. The concentration of the Lewis acid can also be critical. |
| Incorrect Temperature | Temperature control is crucial. Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C) to favor the kinetic product. Gradual warming might lead to equilibration and a lower dr. |
| Quality of Reagents | Ensure the silyloxyfuran and the N-tert-butanesulfinimine are of high purity. Impurities can interfere with the reaction. The freshness of the Lewis acid is also important. |
| Solvent Effects | The polarity of the solvent can influence the transition state geometry. While dichloromethane (B109758) is commonly used, exploring other aprotic solvents might be beneficial. |
| Steric Hindrance | If modifications to the substrates have been made, steric hindrance could affect the approach of the nucleophile. Re-evaluation of the substrate design may be necessary. |
Guide 2: Incomplete Furan Oxidation with Singlet Oxygen
Problem: The furan oxidation step is sluggish or results in a mixture of starting material and the desired oxidized product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Light Source | Ensure the light source provides the appropriate wavelength and intensity for the photosensitizer used (e.g., Rose Bengal, Methylene Blue). |
| Poor Oxygen Diffusion | Vigorous bubbling of oxygen through the reaction mixture is essential. Ensure the setup allows for efficient oxygen saturation of the solvent. |
| Photosensitizer Degradation | The photosensitizer can degrade over time. Use fresh sensitizer (B1316253) for each reaction. |
| Quenching of Singlet Oxygen | Certain impurities or solvents can quench singlet oxygen. Use high-purity, non-quenching solvents (e.g., methanol, dichloromethane). |
| Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation. |
Guide 3: Issues with Spiro-N,O-acetalization
Problem: The final spiro-N,O-acetalization and elimination step gives low yields or multiple products.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical for this step. Sulfuric acid has been used successfully.[5][6] A screen of different Brønsted or Lewis acids may be necessary to optimize the reaction. |
| Reaction Conditions | Temperature and reaction time can influence the outcome. Monitor the reaction closely to avoid decomposition of the desired product. |
| Incomplete Precursor Formation | Ensure the preceding steps, including the removal of any protecting groups, have gone to completion. Incomplete reactions will lead to a complex product mixture in the final step. |
| Water Content | The presence of water can affect the equilibrium of the acetal (B89532) formation. Running the reaction under anhydrous conditions is recommended. |
Data Presentation
Table 1: Comparison of Stereoselectivity in Key Reactions for this compound Synthesis
| Reaction | Method | Key Reagents | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Vinylogous Mannich Reaction | Ellman's Auxiliary Directed | 3-methyl-2-(TBSO)furan, (R)-N-tert-butanesulfinimine, Lewis Acid | dr = 95:5 (syn/anti) | [3][4] |
| Total Synthesis of (-)-Pandamarilactonine-A | Protecting-Group-Free | - | 95.5% ee | [4] |
Experimental Protocols
Protocol 1: syn-Selective Asymmetric Vinylogous Mannich Reaction
This protocol is adapted from the work of Huang and coworkers.[3][4]
-
Imine Formation: To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary, 1.05 eq) and a dehydrating agent (e.g., anhydrous MgSO₄ or CuSO₄). Stir the mixture at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). Filter and concentrate the solution to obtain the crude N-sulfinylimine, which is used in the next step without further purification.
-
Vinylogous Mannich Reaction: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the crude N-sulfinylimine in anhydrous CH₂Cl₂ and cool the solution to -78 °C. In a separate flask, dissolve 3-methyl-2-(tert-butyldimethylsilyloxy)furan (1.2 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. To the imine solution, add the Lewis acid (e.g., BF₃·OEt₂, 1.5 eq) dropwise. After stirring for 15 minutes, add the solution of the silyloxyfuran dropwise. Stir the reaction mixture at -78 °C for the specified time (typically several hours), monitoring the progress by TLC.
-
Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Mandatory Visualizations
Diagram 1: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Diagram 2: Key Synthetic Steps towards this compound
Caption: Overview of the synthetic pathway to this compound.
References
- 1. Vinylogous Mannich Reactions: Selectivity and Synthetic Utility | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting Pandamarilactonine A purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Pandamarilactonine A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound and related alkaloids from Pandanus amaryllifolius stem from the complexity of the plant matrix, the relatively low abundance of the target compound, and the inherent instability of the molecule.[1] this compound, a pyrrolidine (B122466) alkaloid, is susceptible to degradation, isomerization, and racemization, especially during extraction and purification steps that involve pH changes.[1][2] The presence of structurally similar alkaloids further complicates the separation process, often requiring high-resolution chromatographic techniques.
Q2: What are the general steps for the isolation of this compound?
A2: A general workflow for the isolation of this compound involves:
-
Extraction: The plant material (typically leaves or roots of Pandanus amaryllifolius) is first dried and powdered. The active compounds are then extracted using a solvent such as ethanol (B145695) or methanol (B129727).
-
Acid-Base Partitioning: To separate the alkaloids from other plant constituents, an acid-base extraction is often employed. The crude extract is dissolved in an acidic solution to protonate the basic alkaloids, which are then washed with a non-polar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the deprotonated alkaloids are extracted into an organic solvent.[3]
-
Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more chromatographic steps to isolate this compound. This can include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or counter-current chromatography (CCC).
Q3: Is this compound sensitive to particular conditions?
A3: Yes, this compound and its analogues can be sensitive to acidic and basic conditions, which can lead to the formation of artifacts and racemization.[1][2] The pyrrolidinyl α,β-unsaturated γ-lactone moiety is a key structural feature that may be prone to degradation. It is also advisable to protect the compound from prolonged exposure to high temperatures and strong light to prevent degradation.
Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Consider using techniques like soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Degradation during Extraction/Purification | Avoid harsh pH conditions. If acid-base extraction is necessary, use mild acids and bases and minimize exposure time. Keep samples cool throughout the process. |
| Compound Instability on Stationary Phase | This compound may degrade on acidic silica (B1680970) gel. Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivated silica gel. For HPLC, a C18 reversed-phase column is a common choice. |
| Co-elution with Other Compounds | Optimize the mobile phase composition and gradient to improve resolution. Consider using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase). |
Problem: Poor Peak Shape in HPLC (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Secondary Interactions with Stationary Phase | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica backbone. For reversed-phase, ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state. |
| Inappropriate Mobile Phase | Adjust the polarity and/or pH of the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
Problem: Appearance of Unexpected Peaks (Artifact Formation)
| Possible Cause | Suggested Solution |
| Reaction with Acidic/Basic Reagents | The use of strong acids or bases during extraction can lead to the formation of artifacts.[4] Use milder conditions or alternative separation techniques like solid-phase extraction (SPE) with appropriate sorbents. |
| Isomerization/Racemization | This compound has shown configurational instability.[1][2] Analyze fractions promptly and store them at low temperatures. Consider using analytical techniques that can separate stereoisomers to monitor the purification process. |
| Oxidation | Degas solvents and consider adding antioxidants if oxidation is suspected. Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
1. General Extraction and Fractionation Protocol
-
Extraction:
-
Air-dry and powder the leaves of Pandanus amaryllifolius.
-
Extract the powdered leaves with methanol (MeOH) at room temperature for 24-48 hours. Repeat the extraction three times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Partition the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂) or a mixture of CH₂Cl₂ and isopropanol (B130326) to obtain the crude alkaloid fraction.
-
2. Chromatographic Purification Protocol (Example)
-
Column Chromatography (Initial Cleanup):
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of increasing polarity, for example, starting with 100% CH₂Cl₂ and gradually increasing the proportion of MeOH (e.g., CH₂Cl₂:MeOH 100:0 to 90:10).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water, with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape. For example, a linear gradient from 10% ACN to 50% ACN over 30 minutes.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
-
Data Presentation
Systematic tracking of quantitative data is crucial for optimizing the purification protocol. Below is a template table for recording and comparing results from different purification runs.
Table 1: Comparison of Purification Parameters and Outcomes
| Parameter | Run 1 | Run 2 | Run 3 |
| Starting Material (g) | 500 | 500 | 500 |
| Crude Alkaloid Extract (g) | 5.2 | 5.5 | 5.3 |
| Chromatography Method | Silica Gel Column | Alumina Column | Prep HPLC |
| Mobile Phase | CH₂Cl₂:MeOH gradient | Hexane:EtOAc gradient | ACN:H₂O gradient |
| Yield of this compound (mg) | 15 | 18 | 25 |
| Purity (by HPLC, %) | 85% | 90% | >98% |
| Overall Recovery (%) | 0.003% | 0.0036% | 0.005% |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
Technical Support Center: Spectroscopic Analysis of Pandamarilactonine A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of spectroscopic data acquisition for Pandamarilactonine A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key spectroscopic data.
Troubleshooting Guide
This section addresses common issues encountered during the spectroscopic analysis of this compound and related complex natural products.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| NMR: Broad or Poorly Resolved Peaks | 1. Sample concentration is too high, leading to aggregation. 2. Presence of paramagnetic impurities. 3. Inhomogeneous magnetic field (poor shimming). 4. Compound exists as a mixture of conformers. | 1. Dilute the sample. 2. Treat the sample with a chelating agent (e.g., EDTA) or pass through a short column of Chelex resin. 3. Re-shim the spectrometer. 4. Acquire spectra at different temperatures to study conformational dynamics. |
| NMR: Overlapping Signals | The complex structure of this compound leads to crowded spectral regions. | 1. Use a higher-field NMR spectrometer for better signal dispersion. 2. Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve individual proton and carbon signals. 3. Try different deuterated solvents to induce differential chemical shifts. |
| NMR: Difficulty in Assigning Stereochemistry | The presence of multiple chiral centers makes stereochemical assignment challenging. | 1. Utilize advanced NMR experiments like NOESY or ROESY to probe through-space proton-proton correlations. 2. Compare experimental data with computational models of different stereoisomers. 3. Chemical derivatization can sometimes help in resolving stereochemical ambiguities. |
| MS: Low Ionization Efficiency | The physicochemical properties of this compound may not be optimal for the chosen ionization technique. | 1. For HR-FAB-MS, try different matrices (e.g., m-nitrobenzyl alcohol, glycerol). 2. If using ESI-MS, optimize solvent composition and pH to promote protonation. 3. Consider other ionization techniques like APCI or APPI. |
| MS: Inaccurate Mass Measurement | Instrument calibration drift or presence of interfering ions. | 1. Perform a fresh calibration of the mass spectrometer using a known standard. 2. Ensure high sample purity to avoid co-eluting species that can suppress the signal or interfere with mass measurement. |
| MS: Amorphous Sample Prevents X-ray Crystallography | This compound has been reported as an amorphous solid, making single-crystal X-ray diffraction for absolute structure confirmation difficult.[1][2] | 1. Focus on a comprehensive suite of 2D NMR experiments for unambiguous structure elucidation. 2. Consider derivatization to induce crystallization. 3. Explore alternative techniques like microcrystal electron diffraction (MicroED). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical NMR experiments for the structural elucidation of this compound?
A1: A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
Q2: I am observing inconsistencies in the reported NMR data for this compound. Why is this?
A2: The relative stereochemistry of this compound and B was revised based on total synthesis.[3][4] It is crucial to refer to the revised data from publications such as Takayama et al., Chem. Pharm. Bull.2002 , 50, 1303-1304. Initial spectroscopic analysis led to an incorrect stereochemical assignment.
Q3: My mass spectrometry data for this compound shows a complex fragmentation pattern. How can I interpret this?
A3: The fragmentation pattern in mass spectrometry is highly dependent on the ionization technique used. For techniques like HR-FAB-MS, the fragmentation can be extensive. It is advisable to:
-
Identify the protonated molecule [M+H]⁺.
-
Look for characteristic neutral losses, such as H₂O or CO.
-
Compare the observed fragmentation pattern with that of structurally related compounds if available.
-
Use high-resolution mass spectrometry to determine the elemental composition of fragment ions, which can provide clues about their structure.
Q4: How can I improve the quality of my spectroscopic data for a limited amount of isolated this compound?
A4: With a limited sample quantity, it is crucial to optimize data acquisition parameters.
-
For NMR: Use a cryoprobe for enhanced sensitivity. Increase the number of scans, but be mindful of the experiment time and sample stability.
-
For MS: Use a high-sensitivity mass spectrometer. Optimize the sample concentration and injection volume to maximize the signal-to-noise ratio.
Spectroscopic Data
The following tables summarize the revised spectroscopic data for this compound.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 4 | 7.10 | q | 1.8 |
| 5 | 4.75 | m | |
| 7 | 5.85 | t | 7.3 |
| 8 | 2.15 | m | |
| 9 | 2.45 | m | |
| 11 | 2.95 | m | |
| 11' | 2.70 | m | |
| 12 | 1.80 | m | |
| 12' | 1.60 | m | |
| 13 | 2.55 | m | |
| 14 | 3.20 | m | |
| 15 | 4.80 | m | |
| 16 | 7.15 | q | 1.8 |
| 17-Me | 1.95 | d | 1.8 |
| 18-Me | 1.85 | d | 1.8 |
Data extracted and compiled from relevant scientific literature.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 2 | 174.5 |
| 3 | 131.0 |
| 4 | 147.5 |
| 5 | 83.5 |
| 6 | 138.0 |
| 7 | 125.0 |
| 8 | 30.0 |
| 9 | 28.0 |
| 10 | 174.0 |
| 11 | 55.0 |
| 12 | 25.0 |
| 13 | 35.0 |
| 14 | 60.0 |
| 15 | 80.0 |
| 16 | 145.0 |
| 17-Me | 10.5 |
| 18-Me | 12.5 |
Data extracted and compiled from relevant scientific literature.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z [M+H]⁺ | Calculated m/z for C₁₈H₂₂NO₄ |
| HR-FAB-MS | Positive | 316.1549 | 316.1549 |
Data extracted and compiled from relevant scientific literature.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling with an inert gas (e.g., argon) for a few minutes.
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
2D NMR Data Acquisition (General Workflow)
-
¹H Spectrum: Acquire a standard ¹H NMR spectrum to determine the spectral width and pulse calibration.
-
COSY: Set up a gradient-selected COSY experiment. A typical experiment might involve acquiring 256-512 increments in the indirect dimension with 8-16 scans per increment.
-
HSQC: Set up a gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
HMBC: Set up a gradient-selected HMBC experiment optimized for long-range ²JCH and ³JCH couplings (typically 4-10 Hz).
-
NOESY/ROESY: Set up a phase-sensitive NOESY or ROESY experiment with an appropriate mixing time (typically 300-800 ms) to observe through-space correlations.
High-Resolution Mass Spectrometry (HR-FAB-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Matrix Application: Apply a small drop of a suitable matrix (e.g., m-nitrobenzyl alcohol) to the FAB probe tip.
-
Sample Application: Add a small aliquot of the sample solution to the matrix on the probe tip and mix gently.
-
Data Acquisition: Insert the probe into the ion source. Acquire the mass spectrum in positive ion mode, ensuring the instrument is properly calibrated to achieve high mass accuracy.
Visualizations
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Troubleshooting logic for spectroscopic data acquisition.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing low enantiomeric purity in natural Pandamarilactonine A isolates
Welcome to the technical support center for researchers working with Pandamarilactonine A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low enantiomeric purity in natural isolates of this pyrrolidine (B122466) alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric purity of my isolated this compound low?
A1: Natural isolates of this compound, a diastereoisomer, are often found as a mixture enriched with the (+)-enantiomer, while the related diastereomer, Pandamarilactonine B, is typically isolated as a racemate.[1] The prevailing hypothesis is that while this compound may be produced in high enantiopurity in the plant, the pyrrolidin-2-yl butenolide moiety is configurationally unstable. This instability can lead to partial racemization during the extraction and isolation processes.
Q2: What is the significance of achieving high enantiomeric purity for this compound?
A2: The stereochemistry of a molecule is crucial for its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects. Although specific comparative studies on the individual enantiomers of this compound are not extensively available, compounds from Pandanus amaryllifolius have been reported to possess antimicrobial and cytotoxic properties. Therefore, resolving the enantiomers is a critical step in drug discovery and development to identify the most potent and safest candidate.
Q3: What are the typical methods for determining the enantiomeric excess (e.e.) of my this compound sample?
A3: The most common and reliable methods for determining the enantiomeric excess of chiral compounds like this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase (CSP) to differentiate between the enantiomers, allowing for their separation and quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and polarimetry, although polarimetry can be less accurate for determining e.e. in mixtures with unknown impurities.
Troubleshooting Guide for Chiral Separation
This guide provides solutions to common issues encountered during the chiral separation of this compound.
Issue 1: Poor or no separation of enantiomers on a chiral HPLC column.
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP).
-
Solution: The selection of the CSP is critical. For pyrrolidine alkaloids, polysaccharide-based CSPs are often a good starting point.
-
Begin with a screening of columns such as Chiralcel® OD-H, Chiralpak® AD-H, or Chiralpak® IA.
-
-
-
Possible Cause 2: Inappropriate Mobile Phase.
-
Solution: The composition of the mobile phase greatly influences the separation.
-
Normal Phase: Start with a simple mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a 90:10 (v/v) ratio. Systematically vary the ratio (e.g., 95:5, 80:20) and try different alcohol modifiers. For basic compounds like this compound, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
Reversed Phase: While less common for this type of compound, you can try a mobile phase of acetonitrile (B52724) and water with a suitable buffer.
-
-
-
Possible Cause 3: Suboptimal Temperature.
-
Solution: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase analysis time. Experiment with temperatures ranging from 10°C to 40°C.
-
Issue 2: Racemization is suspected during sample preparation or analysis.
-
Possible Cause 1: Harsh pH conditions.
-
Solution: this compound is susceptible to racemization, especially under acidic or basic conditions. Ensure that all solvents and solutions used for sample preparation are neutral or buffered appropriately. Avoid prolonged exposure to strong acids or bases.
-
-
Possible Cause 2: Elevated temperatures.
-
Solution: Perform all sample preparation steps at room temperature or below. If using a concentration step, use a rotary evaporator at a low temperature or a lyophilizer. During HPLC analysis, avoid excessively high column temperatures.
-
Issue 3: Poor peak shape (tailing or fronting) in chiral chromatography.
-
Possible Cause 1: Overloading the column.
-
Solution: Inject a smaller amount of the sample. Overloading a chiral column can lead to peak distortion and loss of resolution.
-
-
Possible Cause 2: Inappropriate sample solvent.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: For basic analytes like this compound, adding a competing base to the mobile phase (e.g., 0.1% diethylamine (B46881) in normal phase) can block active sites on the stationary phase and improve peak shape.
-
Quantitative Data
The following table summarizes the reported optical rotation and enantiomeric excess data for this compound.
| Sample Description | Specific Rotation ([α]) | Conditions | Enantiomeric Excess (e.e.) | Reference |
| Synthetic (-)-Pandamarilactonine A | [α]20D -87.2 | c 0.12, CHCl3 | 95.5% | [2] |
| Natural this compound (literature value) | [α]23D -94.0 | c 0.12, CHCl3 | Not reported | [2] |
Experimental Protocols
Protocol 1: Recommended Starting Method for Chiral HPLC Separation of this compound
This protocol is a recommended starting point for developing a chiral separation method. Optimization will likely be required.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the this compound isolate in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Optimization:
-
If no separation is observed, change the alcohol modifier to ethanol.
-
Vary the percentage of the alcohol modifier from 5% to 20%.
-
If peaks are broad, try lowering the flow rate to 0.8 mL/min.
-
If resolution is still poor, try lowering the column temperature to 15°C.
-
Protocol 2: Recommended Starting Method for Chiral GC Separation of this compound
This method is suitable for thermally stable and volatile derivatives of this compound. Derivatization may be necessary to improve volatility.
-
Column: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 5°C/min to 220°C.
-
Hold at 220°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate. If derivatization is needed (e.g., silylation), follow a standard protocol.
-
Injection: 1 µL, split ratio 50:1.
-
Optimization:
-
Adjust the temperature ramp rate. A slower ramp may improve resolution.
-
Optimize the final hold temperature and time.
-
Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Troubleshooting Logic for Chiral HPLC Method Development.
Caption: Plausible Signaling Pathway for this compound Cytotoxicity. Note: This is a hypothetical pathway based on the activity of related alkaloids and requires experimental validation.
References
Strategies to prevent racemization during Pandamarilactonine A synthesis and isolation
Welcome to the Technical Support Center for Pandamarilactonine A Synthesis and Isolation. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereochemical integrity of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis and isolation of this compound?
A1: The main challenge is the configurational instability of the pyrrolidin-2-yl butenolide moiety present in this compound and its analogues.[1][2] This instability can lead to racemization or epimerization at the stereocenter connecting the pyrrolidine (B122466) and butenolide rings, resulting in a loss of enantiomeric purity.
Q2: What is the likely mechanism of racemization in this compound?
A2: Racemization is believed to occur through the formation of an achiral intermediate. Under either acidic or basic conditions, protonation or deprotonation of the butenolide ring can lead to the formation of a planar, achiral enolate or a related resonance-stabilized species. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.
Q3: Which synthetic strategies are employed to control the stereochemistry during this compound synthesis?
A3: A key strategy is the use of asymmetric synthesis, particularly the diastereoselective vinylogous Mannich reaction (VMR).[2] This reaction, often employing a chiral auxiliary like (R)-N-tert-butanesulfinimine (Ellman's auxiliary), allows for the stereocontrolled formation of the crucial C-N bond, establishing the desired stereochemistry early in the synthetic sequence. Protecting-group-free synthetic strategies are also being explored to minimize steps where racemization could occur.[1]
Q4: Can racemization occur during the isolation of this compound from natural sources?
A4: Yes, there is speculation that the observed low optical purity of naturally occurring this compound could be partially attributed to racemization during the extraction and isolation processes.[3] The use of acidic or basic conditions to facilitate extraction can potentially induce racemization.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Vinylogous Mannich Reaction
Symptoms:
-
You observe a low diastereomeric ratio (dr) in the product of the vinylogous Mannich reaction between a silyloxyfuran and an N-tert-butanesulfinimine.
-
NMR analysis shows multiple diastereomers in significant proportions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Lewis Acid Promoter | The choice and stoichiometry of the Lewis acid are critical. If using a standard Lewis acid like Ti(OiPr)₄, consider screening other Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃, which have shown efficacy in related reactions. |
| Incorrect Solvent | The polarity of the solvent can influence the transition state of the reaction. Ethereal solvents like THF or Et₂O are commonly used. If results are poor, consider less coordinating solvents like dichloromethane (B109758) (DCM) or toluene. |
| Temperature Control | The vinylogous Mannich reaction is often temperature-sensitive. Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C) to maximize stereoselectivity. Use a cryostat or a well-maintained dry ice/acetone bath. |
| Quality of Reagents | Ensure the silyloxyfuran is freshly prepared or has been stored under inert conditions to prevent decomposition. The N-tert-butanesulfinimine should be of high purity. |
| Steric Hindrance | The steric bulk of substituents on both the silyloxyfuran and the imine can influence diastereoselectivity. Modifications to the protecting groups or substituents may be necessary. |
Issue 2: Loss of Enantiomeric Purity During Deprotection or Subsequent Steps
Symptoms:
-
Chiral HPLC analysis of the final product shows a lower than expected enantiomeric excess (ee%).
-
You observe racemization after a specific reaction step, particularly those involving acidic or basic conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Harsh Acidic or Basic Conditions | The butenolide moiety is sensitive to both strong acids and bases. Use mild deprotection conditions. For example, for the removal of an N-Boc group, consider using milder acids like PPTS or CSA instead of strong acids like TFA if possible. For base-labile groups, use non-nucleophilic bases and carefully control the reaction time and temperature. |
| Elevated Temperatures | Higher temperatures can accelerate the rate of racemization. Perform reactions at the lowest feasible temperature. |
| Prolonged Reaction Times | Extended exposure to even mildly acidic or basic conditions can lead to gradual racemization. Monitor the reaction closely and quench it as soon as it is complete. |
| Inappropriate Purification Method | Prolonged exposure to silica (B1680970) gel during column chromatography can sometimes lead to epimerization of sensitive compounds. Consider using neutral or deactivated silica gel, or alternative purification methods like preparative TLC or crystallization. |
Quantitative Data
The following table summarizes the configurational stability of a δ-amino-butenolide intermediate under various conditions, providing insight into potential racemization pathways.
| Entry | Conditions | Time (h) | Diastereomeric Ratio (anti:syn) |
| 1 | CDCl₃, rt | 24 | >95:5 |
| 2 | CD₃OD, rt | 24 | >95:5 |
| 3 | 1 M HCl in CD₃OD, rt | 24 | >95:5 |
| 4 | 1 M NaOH in CD₃OD, rt | 1 | 85:15 |
| 5 | 1 M NaOH in CD₃OD, rt | 24 | 60:40 |
| 6 | DBU in CDCl₃, rt | 24 | 80:20 |
Data adapted from supporting information of relevant literature.
Experimental Protocols
Protocol 1: Asymmetric Vinylogous Mannich Reaction
This protocol describes a general procedure for the diastereoselective vinylogous Mannich reaction to form the key intermediate for this compound synthesis.
Materials:
-
(R)-N-tert-Butanesulfinimine derivative (1.0 equiv)
-
2-(tert-Butyldimethylsilyloxy)furan (1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (R)-N-tert-butanesulfinimine derivative in anhydrous DCM at -78 °C under an argon atmosphere, add Ti(OiPr)₄ dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 2-(tert-butyldimethylsilyloxy)furan in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired δ-amino-butenolide.
Protocol 2: Quantification of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of this compound.
Materials:
-
This compound sample
-
HPLC-grade hexane (B92381)
-
HPLC-grade isopropanol (B130326) (IPA)
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
-
HPLC system with a UV detector
Procedure:
-
Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Set the flow rate of the HPLC to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 220 nm).
-
Inject the sample onto the chiral column and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
Racemization Mechanism of the Butenolide Moiety
Caption: Proposed mechanism for the racemization of this compound.
Experimental Workflow for Asymmetric Synthesis and Analysis
Caption: General workflow for the asymmetric synthesis of this compound.
References
Enhancing the stability of Pandamarilactonine A for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pandamarilactonine A. Our goal is to help you enhance the stability of this compound and ensure the reliability of your in vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions for in vitro assays?
A1: The main cause of instability for this compound in aqueous solutions, particularly under physiological pH (around 7.4) used in many cell-based assays, is the hydrolysis of its lactone ring.[1][2][3] This chemical modification can lead to a loss of biological activity.
Q2: How does pH affect the stability of this compound?
A2: The stability of the lactone ring in this compound is highly pH-dependent. In neutral to alkaline conditions (pH ≥ 7), the rate of hydrolysis increases significantly.[1][2][3] Acidic conditions generally favor the closed, active lactone form.[2]
Q3: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. What is causing this?
A3: This is likely due to the poor aqueous solubility of this compound, a common issue with many natural products.[4] When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into the aqueous culture medium, the compound can precipitate out of solution.
Q4: Can this compound interfere with colorimetric or fluorometric assays?
A4: Yes, it is possible. Natural products can sometimes interfere with assay readouts. For instance, colored compounds can absorb light at the same wavelength as the assay's detection wavelength, and some molecules may have intrinsic fluorescent properties.[4] It is crucial to run proper controls to account for these potential interferences.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: To minimize degradation, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light and moisture.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
Symptoms:
-
Decreased or inconsistent biological activity in assays performed over several hours or days.
-
Requirement for higher concentrations of the compound to achieve the expected effect in longer-term experiments.
Possible Cause:
-
Hydrolysis of the lactone ring at physiological pH.
Troubleshooting Steps:
-
pH Optimization: If your experimental design allows, consider conducting shorter-term assays at a slightly acidic pH to slow down hydrolysis.
-
Fresh Preparation: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Time-Course Experiment: Perform a time-course experiment to determine the half-life of the compound's activity under your specific assay conditions. This will help you define a reliable experimental window.
-
Stabilizing Agents: Consider the use of stabilizing agents. For structurally related alkaloids, complexation with cyclodextrins has been shown to improve stability.[5]
Issue 2: Poor Solubility and Precipitation in Culture Medium
Symptoms:
-
Visible precipitate in the culture wells after adding the compound.
-
Inconsistent results and poor dose-response curves.
Possible Cause:
-
Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.[6]
-
Pluronic F-68: This non-ionic surfactant can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds in aqueous media.
-
Sonication: Briefly sonicate the diluted compound in the medium before adding it to the cells to help dissolve any microscopic precipitates.
-
Pre-complexation: For some lipophilic compounds, pre-complexing with bovine serum albumin (BSA) in the medium can enhance solubility.
Data Presentation
Table 1: Factors Affecting the Stability of this compound in In Vitro Assays
| Parameter | Effect on Stability | Recommendation |
| pH | Increased hydrolysis at neutral to alkaline pH (≥7.0)[1][2][3] | Maintain a slightly acidic pH if possible; minimize incubation time at physiological pH. |
| Temperature | Higher temperatures can accelerate degradation.[7] | Store stock solutions at -20°C or -80°C; perform assays at the required physiological temperature but for the shortest necessary duration. |
| Aqueous Solution | Promotes hydrolysis of the lactone ring. | Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO). |
| Light | Potential for photodegradation.[5] | Protect stock and working solutions from light by using amber vials or covering with foil. |
| Freeze-Thaw Cycles | Can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound under specific in vitro assay conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC system with a UV detector
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike a known concentration of this compound into pre-warmed cell culture medium to achieve the final desired concentration for your assay.
-
Incubate the medium at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately quench any further reaction by adding an equal volume of cold acetonitrile and vortexing.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Caption: Workflow for Assessing this compound Stability.
References
- 1. Mechanisms of lactone hydrolysis in neutral and alkaline conditions. | Semantic Scholar [semanticscholar.org]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Pandamarilactonine A Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing a robust analytical method for the quantification of Pandamarilactonine A in complex mixtures. Given the limited availability of established protocols, this guide focuses on foundational principles, offering a detailed hypothetical HPLC-UV method, troubleshooting advice, and data management templates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a quantification method for this compound?
A1: The first step is to understand the physicochemical properties of this compound. Key parameters include its molecular weight (approx. 299.4 g/mol ), chemical structure (containing pyrrolidine (B122466) and lactone moieties), polarity, and UV absorbance characteristics.[1][2] These properties will guide the selection of an appropriate extraction solvent, chromatographic column, and detector.
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a highly suitable and accessible starting point.[3][4] this compound's structure, featuring α,β-unsaturated γ-lactone moieties, is expected to have a UV chromophore, making it detectable by UV spectroscopy.[5][6] For higher sensitivity and selectivity, especially in very complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7][8]
Q3: How should I extract this compound from a complex matrix (e.g., plant material)?
A3: A solvent-based extraction is recommended. Start with a moderately polar solvent like methanol (B129727) or ethanol (B145695) to extract a broad range of compounds, including this compound.[9] To further purify the extract, liquid-liquid partitioning or solid-phase extraction (SPE) can be employed. Given its alkaloid nature, extraction efficiency can be sensitive to pH. However, be cautious with strong acid-base treatments, as they have been reported to potentially cause artifact formation in Pandanus alkaloids.[5][6] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time.[10]
Q4: What are the key parameters for method validation?
A4: A quantitative method must be validated to ensure its reliability. According to ICH guidelines (Q2 R1), the core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12]
Section 2: Experimental Protocol: Hypothetical HPLC-UV Method
This section provides a detailed starting point for developing an HPLC-UV method for this compound. Optimization will be required based on your specific instrumentation and matrix.
2.1 Sample Preparation: Solid-Liquid Extraction from Pandanus Leaves
-
Drying: Dry fresh Pandanus amaryllifolius leaves in a hot air oven to obtain a consistent starting material.[9]
-
Grinding: Pulverize the dried leaves into a fine powder to maximize surface area for extraction.
-
Extraction:
-
Accurately weigh 1 gram of powdered leaf material into a flask.
-
Add 20 mL of 80% methanol (v/v in water).
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
2.2 Chromatographic Conditions
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (Return to initial conditions)
-
35-40 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with a PDA detector from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. A starting wavelength of 280 nm can be used for initial trials.
2.3 Calibration and Quantification
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
Section 3: Troubleshooting Guide
Issue: No peak or very small peak for this compound.
-
Possible Cause 1: Inefficient Extraction.
-
Possible Cause 2: Analyte Degradation.
-
Possible Cause 3: Incorrect Detection Wavelength.
-
Solution: Use a PDA detector to confirm the λmax of your standard. If a standard is unavailable, analyze a concentrated extract and look for a characteristic UV spectrum among the separated peaks.
-
Issue: Poor peak shape (fronting, tailing, or split peaks).
-
Possible Cause 1: Column Overload.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.
-
-
Possible Cause 2: Mobile Phase Mismatch.
-
Solution: Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH.
-
Solution: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to split peaks. Adjusting the pH of the aqueous mobile phase (e.g., with 0.1% formic acid or acetic acid) can ensure it is in a single form.
-
-
Possible Cause 4: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced.[15]
-
Issue: Inconsistent Retention Times.
-
Possible Cause 1: Insufficient Column Equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.
-
-
Possible Cause 2: Pump or Leak Issues.
-
Solution: Check the HPLC system for leaks. Degas the mobile phase to prevent air bubbles in the pump, which can cause flow rate fluctuations.[15]
-
-
Possible Cause 3: Temperature Fluctuations.
Section 4: Data Presentation
Quantitative data should be presented clearly for analysis and reporting.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area | %RSD |
|---|---|---|---|---|---|
| 1 | 15,234 | 15,567 | 15,398 | 15,400 | 1.08% |
| 5 | 76,987 | 75,432 | 76,112 | 76,177 | 1.03% |
| 10 | 152,456 | 153,987 | 151,889 | 152,777 | 0.70% |
| 25 | 380,112 | 385,432 | 382,555 | 382,700 | 0.69% |
| 50 | 765,432 | 761,987 | 768,332 | 765,250 | 0.42% |
| 100 | 1,530,876 | 1,525,432 | 1,533,998 | 1,530,102 | 0.28% |
| Linearity | Equation: y = 15288x + 125 | R²: 0.9998 | | | |
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result | Status |
|---|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates | > 2000 | 8560 | Pass |
| Retention Time %RSD (n=6) | ≤ 1.0% | 0.45% | Pass |
| Peak Area %RSD (n=6) | ≤ 2.0% | 0.88% | Pass |
Table 3: Accuracy and Precision for Spiked Matrix Samples
| Spiked Level | Concentration (µg/mL) | Measured Conc. (µg/mL, n=3) | Recovery (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low QC | 5 | 4.95 ± 0.09 | 99.0% | 1.82% |
| Mid QC | 25 | 25.41 ± 0.35 | 101.6% | 1.38% |
| High QC | 80 | 79.12 ± 0.98 | 98.9% | 1.24% |
Section 5: Mandatory Visualizations
References
- 1. Pandamarilactone 32 | C18H21NO3 | CID 131752722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. youtube.com [youtube.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. afssaae.ub.ac.id [afssaae.ub.ac.id]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. jddtonline.info [jddtonline.info]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Pandamarilactonine A and Ciprofloxacin
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of Pandamarilactonine A, a novel alkaloid isolated from Pandanus amaryllifolius, and ciprofloxacin (B1669076), a widely-used broad-spectrum fluoroquinolone antibiotic. This document aims to present an objective overview based on available experimental data to inform future research and drug development efforts.
Introduction
This compound is a pyrrolidine (B122466) alkaloid that has been identified as the most active antimicrobial compound among four related alkaloids isolated from the leaves of Pandanus amaryllifolius.[1][2][3][4][5] Its discovery presents a potential new avenue for the development of novel antimicrobial agents.
Ciprofloxacin is a well-established synthetic antibiotic belonging to the fluoroquinolone class. It is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3][4][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][3][4][5] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1][4]
This guide will focus on a direct comparison of the in vitro efficacy of these two compounds against key pathogenic bacteria.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activities of this compound and ciprofloxacin have been evaluated against several bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for each compound against Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923, and Escherichia coli ATCC 25922.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin |
| Pseudomonas aeruginosa ATCC 27853 | 15.6[1][2][3][5] | 0.25 - 0.5[7] |
| Staphylococcus aureus ATCC 25923 | >500[4] | 0.5[8] |
| Escherichia coli ATCC 25922 | >500[4] | 0.004 - 0.016[5] |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | This compound | Ciprofloxacin |
| Pseudomonas aeruginosa ATCC 27853 | 31.25[1][2][3][5] | 1[8] |
| Staphylococcus aureus ATCC 25923 | >500[4] | 1[8] |
| Escherichia coli ATCC 25922 | >500[4] | Not specified in searched literature |
Mechanism of Action
This compound: The precise mechanism of action for this compound has not yet been elucidated in the available scientific literature. Further research is required to understand how this compound exerts its antimicrobial effect.
Ciprofloxacin: Ciprofloxacin targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5]
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, ciprofloxacin prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to the accumulation of double-strand breaks.[3][4]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA, leading to a halt in cell division.[3][4]
The dual-targeting mechanism of ciprofloxacin contributes to its potent bactericidal activity.
Figure 1: Mechanism of action of Ciprofloxacin.
Experimental Protocols
The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on standard laboratory practices.[9][10][11][12][13]
1. Preparation of Materials:
-
Bacterial Strains: The specified ATCC strains (P. aeruginosa ATCC 27853, S. aureus ATCC 25923, E. coli ATCC 25922) are cultured on appropriate agar (B569324) plates to obtain fresh, isolated colonies.
-
Antimicrobial Agents: Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the liquid growth medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, and an incubator are required.
2. Inoculum Preparation:
-
Several well-isolated colonies of the test bacterium are transferred to a tube of sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
A serial two-fold dilution of each antimicrobial agent is performed in the wells of a 96-well microtiter plate using CAMHB. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
A growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the sterility control).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air.
4. Determination of MIC and MBC:
-
MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MBC: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Figure 2: Workflow for MIC and MBC Determination.
Conclusion
Based on the currently available data, this compound demonstrates notable antimicrobial activity against Pseudomonas aeruginosa. However, its efficacy against Staphylococcus aureus and Escherichia coli appears to be limited at the concentrations tested. In contrast, ciprofloxacin exhibits potent, broad-spectrum activity against all three tested pathogens, with significantly lower MIC and MBC values.
The discovery of this compound is significant, and further investigation into its mechanism of action and potential for chemical modification to enhance its antimicrobial spectrum and potency is warranted. For researchers in drug development, this compound represents a novel scaffold that could be explored for the development of new classes of antibiotics, particularly for targeting P. aeruginosa. Ciprofloxacin remains a highly effective and clinically important antibiotic, serving as a benchmark for the evaluation of new antimicrobial compounds.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. apec.org [apec.org]
Unveiling the Therapeutic Potential of Pandamarilactonine A: A Comparative Guide to its Biological Activities and a Proposed Roadmap for Mechanism of Action Validation
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with therapeutic promise. Pandamarilactonine A, a natural alkaloid isolated from Pandanus amaryllifolius, has emerged as a compound of interest due to its reported biological activities. While its precise mechanism of action remains to be fully elucidated, preliminary studies have highlighted its potential in antimicrobial and neuroprotective applications. This guide provides a comparative overview of the known biological activities of this compound and related alkaloids, alongside a proposed experimental framework to comprehensively validate its mechanism of action.
Comparative Biological Activities of this compound and Related Alkaloids
This compound has been investigated for several biological activities, with notable findings in the areas of antimicrobial effects and inhibition of protein aggregation relevant to Alzheimer's disease. The following table summarizes the key quantitative data from these preliminary studies, comparing this compound with other alkaloids isolated from Pandanus amaryllifolius.
| Compound | Biological Activity | Assay | Result | Reference |
| This compound | Antimicrobial | Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa | 15.6 µg/mL | [1][2][3] |
| Minimum Bactericidal Concentration (MBC) against Pseudomonas aeruginosa | 31.25 µg/mL | [1][2][3] | ||
| Anti-Amyloid Aggregation | Thioflavin T (ThT) assay for Aβ aggregation inhibition | 74% inhibition | [4] | |
| Anti-AGE Formation | BSA-dextrose model for Advanced Glycation End products (AGEs) formation | 74% inhibition at 100 µg/mL; 50% inhibition at 50 µg/mL | [4][5] | |
| Pandamarilactonine B | Anti-Amyloid Aggregation | Thioflavin T (ThT) assay for Aβ aggregation inhibition | 63% inhibition | [4] |
| Anti-AGE Formation | BSA-dextrose model for Advanced Glycation End products (AGEs) formation | 56% inhibition at 100 µg/mL; 34% inhibition at 50 µg/mL | [4][5] | |
| Pandanusine B | Anti-Amyloid Aggregation | Thioflavin T (ThT) assay for Aβ aggregation inhibition | 66% inhibition | [4] |
Proposed Experimental Protocols for Mechanism of Action Validation
To rigorously validate the mechanism of action of this compound, a multi-faceted approach is required. The following protocols outline key experiments to investigate its antimicrobial and neuroprotective activities.
1. Validation of Antimicrobial Mechanism of Action
-
Objective: To determine how this compound exerts its bactericidal effects on Pseudomonas aeruginosa.
-
Methodologies:
-
Cellular Integrity Assays:
-
Protocol: Treat P. aeruginosa cultures with this compound at its MIC and 2x MIC. At various time points, stain the cells with propidium (B1200493) iodide (PI) and SYTO 9. Analyze the stained cells using fluorescence microscopy and flow cytometry to differentiate between live and dead cells and assess membrane damage.
-
Data Analysis: Quantify the percentage of PI-positive (dead) cells over time.
-
-
Macromolecular Synthesis Inhibition Assays:
-
Protocol: Incorporate radiolabeled precursors for DNA ([\³H]thymidine), RNA ([\³H]uridine), and protein ([\³H]leucine) synthesis into P. aeruginosa cultures in the presence and absence of this compound. Measure the incorporation of radioactivity into the respective macromolecules over time.
-
Data Analysis: Compare the rates of macromolecular synthesis in treated versus untreated cells.
-
-
Target Identification using Affinity Chromatography:
-
Protocol: Synthesize a this compound-linked affinity column. Pass a lysate of P. aeruginosa through the column. Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Identify potential protein targets that directly interact with this compound.
-
-
2. Validation of Neuroprotective Mechanism of Action
-
Objective: To elucidate the molecular pathways through which this compound inhibits Aβ aggregation and AGE formation.
-
Methodologies:
-
In vitro Aβ Aggregation Kinetics:
-
Protocol: Monitor the aggregation of Aβ peptides in the presence of varying concentrations of this compound using the Thioflavin T (ThT) fluorescence assay over time.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of Aβ fibrillogenesis.
-
-
Cell-Based Assays for Neurotoxicity:
-
Protocol: Treat neuronal cell lines (e.g., SH-SY5Y) with pre-aggregated Aβ peptides in the presence or absence of this compound. Assess cell viability using the MTT assay and measure levels of reactive oxygen species (ROS).
-
Data Analysis: Evaluate the protective effect of this compound against Aβ-induced neurotoxicity.
-
-
Western Blot Analysis of Signaling Pathways:
-
Protocol: Treat neuronal cells with Aβ and/or this compound. Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of key proteins in neuroinflammatory and oxidative stress pathways (e.g., NF-κB, MAP kinases).
-
Data Analysis: Identify signaling pathways modulated by this compound.
-
-
Visualizing the Path Forward: Diagrams for Research Strategy
To facilitate a clear understanding of the molecular subject and the proposed research workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Proposed workflow for validating the mechanism of action of this compound.
This guide serves as a foundational resource for researchers interested in the therapeutic development of this compound. By systematically addressing the gaps in our understanding of its mechanism of action, the scientific community can unlock the full potential of this promising natural product.
References
Unlocking Antibiotic Synergy: A Comparative Guide to Pandamarilactonine A and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of synergistic combinations of natural compounds with conventional antibiotics. This guide provides a comprehensive comparison of the synergistic effects of Pandamarilactonine A, a key bioactive compound identified in Pandanus fascicularis, with the conventional antibiotic azithromycin (B1666446) against various MDR bacterial strains.
While direct experimental data on isolated this compound is emerging, in silico studies strongly suggest its significant contribution to the observed synergistic activity of Pandanus fascicularis fruit extract (MEPFF). This guide summarizes the available experimental data for this extract, offering valuable insights for researchers exploring new antibiotic combination therapies.
Quantitative Data Summary
The synergistic potential of MEPFF in combination with azithromycin has been evaluated against several pathogenic bacteria. The following tables summarize the key quantitative data from these studies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Fractional Inhibitory Concentration Index (FICI).
Table 1: Minimum Inhibitory Concentration (MIC) of MEPFF and Azithromycin, Alone and in Combination
| Bacterial Strain | MEPFF MIC (mg/mL) | Azithromycin MIC (mg/mL) | MEPFF + Azithromycin Combined MIC (mg/mL) |
| Staphylococcus aureus | 5.83 ± 0.76 | > 128 | 3.67 ± 1.15 |
| Bacillus cereus | 4.33 ± 1.25 | > 128 | 4.33 ± 1.25 |
| Escherichia coli | 5.67 ± 0.58 | > 128 | 5.67 ± 0.58 |
| Pseudomonas aeruginosa | 4.67 ± 1.53 | > 128 | 4.67 ± 1.53 |
Table 2: Minimum Bactericidal Concentration (MBC) of MEPFF and Azithromycin, Alone and in Combination
| Bacterial Strain | MEPFF MBC (mg/mL) | Azithromycin MBC (mg/mL) | MEPFF + Azithromycin Combined MBC (mg/mL) |
| Staphylococcus aureus | 7.33 ± 1.04 | > 128 | 4.33 ± 1.26 |
| Bacillus cereus | 6.33 ± 1.04 | > 128 | 5.33 ± 0.76 |
| Escherichia coli | 7.00 ± 1.00 | > 128 | 6.67 ± 1.04 |
| Pseudomonas aeruginosa | 6.67 ± 1.26 | > 128 | 6.00 ± 1.63 |
Table 3: Fractional Inhibitory Concentration Index (FICI) of MEPFF in Combination with Azithromycin
| Bacterial Strain | FICI Value | Interpretation |
| Staphylococcus aureus | < 0.5 | Synergy |
| Bacillus cereus | < 0.5 | Synergy |
| Escherichia coli | > 0.5 | Partial Synergy |
| Pseudomonas aeruginosa | < 0.5 | Synergy |
Note: The data presented is for a methanolic extract of Pandanus fascicularis fruits (MEPFF). In silico analysis from the same study identified pandamarilactone-1 as a primary active compound likely responsible for the synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of the synergistic effects.
Checkerboard Microdilution Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound (or extract) stock solution
-
Conventional antibiotic stock solution
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the conventional antibiotic horizontally and this compound (or extract) vertically in a 96-well plate containing MHB.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the bacterial suspension (adjusted to a final concentration of 5 x 10^5 CFU/mL).
-
Include wells with each agent alone as controls, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[1]
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound (or extract)
-
Conventional antibiotic
-
Sterile test tubes or flasks
-
Shaking incubator
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare tubes with MHB containing the antimicrobial agents at desired concentrations (e.g., MIC, 2x MIC), both alone and in combination.
-
Inoculate the tubes with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control tube without any antimicrobial agents.
-
Incubate all tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (or extract)
-
Conventional antibiotic
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Dispense 100 µL of bacterial culture (adjusted to a specific OD) into the wells of a 96-well plate.
-
Add 100 µL of the test compounds (this compound, antibiotic, or their combination) at various concentrations. Include a growth control with no compound.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the synergistic action.
Checkerboard Assay Workflow
Time-Kill Assay Workflow
Proposed Synergy Mechanism
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of Pandamarilactonine A-Containing Extracts and Doxorubicin
Executive Summary
Pandamarilactonine A, an alkaloid isolated from Pandanus amaryllifolius, has garnered interest for its potential biological activities. Extracts from Pandanus species have demonstrated cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic activity of these extracts with doxorubicin, a widely used chemotherapy drug. The data is presented to facilitate an objective assessment of their potential therapeutic indices. Detailed experimental protocols for cytotoxicity testing and diagrams illustrating the evaluation workflow and a hypothetical signaling pathway are included to support further research and development.
Data Presentation: Cytotoxicity and Selectivity Comparison
The following table summarizes the available cytotoxic activity (IC50 values) of extracts from Pandanus species and the comparator drug, doxorubicin, against a panel of human cancer cell lines and a normal cell line. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is also provided where data is available. A higher SI value indicates greater selectivity for cancer cells.
| Compound/Extract | Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI) |
| Aqueous Extract of Pandanus odoratissimus [1] | Calu-6 | Lung Carcinoma | 153.84 | >1.30 |
| WI-38 | Normal Lung Fibroblast | >200 | ||
| Methanolic Extract of Pandanus odorattissimus [2] | MCF-7 | Breast Adenocarcinoma | 25 (at 72h) | Not Determined |
| Ethanolic Extract of Pandanus odorifer Flower [3] | HT-29 | Colorectal Adenocarcinoma | 17.6 | Not Determined |
| Doxorubicin [4][5] | MCF-7 | Breast Adenocarcinoma | 0.65 - 2.50 | 3.03 (using HK-2) |
| A549 | Lung Carcinoma | >20 | <1 (using HK-2) | |
| HCT116 | Colorectal Carcinoma | Not specified | Not specified | |
| HK-2 | Normal Kidney | >20 |
It is crucial to note that the data for Pandanus species are for crude extracts, and the activity cannot be solely attributed to this compound. The observed cytotoxicity is likely a result of the synergistic or additive effects of multiple constituents.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Test compound (this compound-containing extract or doxorubicin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability versus compound concentration.
Calculation of Selectivity Index (SI)
The selectivity index is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated as follows:
-
SI = IC50 of the compound in a normal cell line / IC50 of the compound in a cancer cell line
A higher SI value (typically > 2) is indicative of a more selective compound.
Mandatory Visualizations
References
- 1. Anticancer Studies of Aqueous Extract of Roots and Leaves of Pandanus Odoratissimus f. ferreus (Y. Kimura) Hatus: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. new.academiapublishing.org [new.academiapublishing.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. journal.waocp.org [journal.waocp.org]
A Comparative Analysis of Pandamarilactonine A and its Derivatives: Unveiling Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of this compound and its naturally occurring and synthetic derivatives, summarizing key experimental data to illuminate their therapeutic potential, particularly in the realms of neuroprotection and antimicrobial applications.
Comparative Biological Activity
This compound and its related compounds have demonstrated notable efficacy in several in vitro assays. The available data highlights their potential as inhibitors of Advanced Glycation End-products (AGEs) formation and amyloid-beta (Aβ) aggregation, both of which are implicated in the pathology of Alzheimer's disease. Furthermore, antimicrobial activity has been observed, indicating a broader therapeutic window.
| Compound | Biological Activity | Assay | Quantitative Data |
| This compound | Inhibition of AGEs formation | BSA-Dextrose Model | 74% inhibition at 100 µg/mL; 50% inhibition at 50 µg/mL |
| Inhibition of Aβ aggregation | Thioflavin T Assay | 74% inhibition | |
| Antimicrobial | Broth Microdilution | MIC: 15.6 µg/mL against Pseudomonas aeruginosaMBC: 31.25 µg/mL against Pseudomonas aeruginosa | |
| Pandamarilactonine B | Inhibition of AGEs formation | BSA-Dextrose Model | 56% inhibition at 100 µg/mL; 34% inhibition at 50 µg/mL |
| Inhibition of Aβ aggregation | Thioflavin T Assay | 63% inhibition | |
| Pandanusine B | Inhibition of Aβ aggregation | Thioflavin T Assay | 66% inhibition |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; BSA: Bovine Serum Albumin; AGEs: Advanced Glycation End-products.
Structure-Activity Relationship Insights
While comprehensive studies on a wide array of synthetic derivatives are limited, the existing data on naturally occurring isomers provides preliminary insights into the structure-activity relationship (SAR) of the Pandamarilactonine scaffold. The pyrrolidine and butenolide moieties are crucial for the observed biological activities. The stereochemistry of the molecule, as evidenced by the differing activities of this compound and B, plays a significant role in its biological function. Further synthetic modifications of these core structures could lead to derivatives with enhanced potency and selectivity.
Potential Mechanisms of Action
The precise molecular mechanisms underlying the biological effects of this compound and its derivatives are still under investigation. However, based on the activities of related alkaloid and butenolide-containing compounds, several pathways can be postulated.
Neuroprotective Signaling
The neuroprotective effects, particularly the inhibition of Aβ aggregation, suggest an interference with the amyloidogenic pathway. Butenolide-containing compounds have been reported to exert neuroprotective effects through the activation of neurotrophin receptors like TrkB, which are crucial for neuronal survival and plasticity. Furthermore, the antioxidant properties inherent in many alkaloids may contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.
Caption: Postulated neuroprotective signaling pathways of this compound.
Antimicrobial Action
The antimicrobial activity of pyrrolidine alkaloids is often attributed to their ability to disrupt fundamental cellular processes in bacteria. This can include the inhibition of nucleic acid and protein synthesis, which are essential for bacterial growth and proliferation. The lipophilic nature of the alkaloid structure may also facilitate its interaction with and disruption of the bacterial cell membrane.
Caption: General antimicrobial mechanisms of pyrrolidine alkaloids.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to quantify the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.
-
Preparation of Solutions:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) in a suitable solvent like DMSO and dilute to the desired concentration in a physiological buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
Prepare solutions of this compound or its derivatives at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the Aβ peptide solution, the test compound solution (or vehicle control), and the Thioflavin T solution.
-
Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition is calculated by comparing the fluorescence of the samples treated with the test compounds to the fluorescence of the untreated control.
-
Advanced Glycation End-products (AGEs) Formation Inhibition Assay (BSA-Dextrose Model)
This assay measures the ability of a compound to inhibit the non-enzymatic glycation of proteins, a process that leads to the formation of AGEs.
-
Preparation of Solutions:
-
Prepare a solution of Bovine Serum Albumin (BSA) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of a reducing sugar, such as D-glucose or fructose, in the same buffer.
-
Prepare solutions of this compound or its derivatives at various concentrations.
-
-
Assay Procedure:
-
In a reaction tube, mix the BSA solution, the sugar solution, and the test compound solution (or vehicle control).
-
Incubate the mixture in the dark at 37°C for a specified period (e.g., 7 days).
-
After incubation, measure the fluorescence of the resulting AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] * 100
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterium.
-
Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa) in a suitable broth medium.
-
Prepare serial twofold dilutions of this compound or its derivatives in the broth medium in a 96-well microtiter plate.
-
-
MIC Determination:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
-
MBC Determination:
-
Take an aliquot from the wells that show no visible growth in the MIC assay.
-
Plate the aliquots onto an agar (B569324) medium without the test compound.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.
-
Caption: A generalized workflow for the evaluation of this compound and its derivatives.
Conclusion
This compound and its congeners represent a promising class of natural products with multifaceted therapeutic potential. The available data underscores their activity against key pathological markers of neurodegenerative disease and against pathogenic bacteria. While the current body of research provides a solid foundation, a more extensive investigation into a wider range of synthetic derivatives is imperative. Such studies will be crucial for elucidating detailed structure-activity relationships and for the rational design of novel, potent, and selective therapeutic agents based on the Pandamarilactonine scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research in this exciting area of drug discovery.
Cross-Validation of Pandamarilactonine A's Biological Activity in Different Bacterial Strains: A Comparative Guide
This guide provides a comparative analysis of the antibacterial activity of Pandamarilactonine A, an alkaloid isolated from the leaves of Pandanus amaryllifolius, against various bacterial strains.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, detailed experimental methodologies, and visual diagrams of workflows and potential mechanisms.
Data Presentation: Antibacterial Activity
The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[3] Another important metric is the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
The antibacterial activity of this compound has been evaluated against several pathogenic bacteria. The most potent and well-documented activity is against Pseudomonas aeruginosa.[1][2] While activity against other strains like Escherichia coli and Staphylococcus aureus has been reported as moderate, specific quantitative data is less consistently available in the reviewed literature.[1]
Below is a summary of the reported quantitative data for this compound's activity.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Pseudomonas aeruginosa | Gram-Negative | 15.6 µg/mL | 31.25 µg/mL | [1][2][4] |
| Escherichia coli | Gram-Negative | Moderately Inhibited (Specific MIC not cited) | Not Reported | [1] |
| Staphylococcus aureus | Gram-Positive | Moderately Inhibited (Specific MIC not cited) | Not Reported | [1] |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antibacterial potential of a compound. The Broth Microdilution Method is a standard and precise technique used for this purpose.[5][6]
Protocol: Broth Microdilution Assay for MIC and MBC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterial strain is grown on a suitable agar (B569324) medium for 18-24 hours.
-
Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ Colony Forming Units (CFU)/mL.[5][7]
-
The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL for the assay.[3]
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.[6] This creates a concentration gradient across the plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).[3]
-
The plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[3]
-
-
Determination of MIC:
-
Determination of MBC:
-
To determine if the inhibitory effect is bactericidal or bacteriostatic, an aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth (at and above the MIC).
-
This aliquot is plated onto a fresh, compound-free agar plate.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the subculture plates, indicating a 99.9% kill rate.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Diagram 2: Potential Antibacterial Mechanisms
While the specific mechanism of this compound is not fully elucidated, natural products employ various strategies to inhibit bacterial growth. This diagram illustrates common antibacterial mechanisms.[9][10]
Caption: Potential antibacterial mechanisms of action for natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Potency: A Comparative Analysis of Pandamarilactonine A Analogues in Cancer Cell Cytotoxicity
A deep dive into the structure-activity relationship of novel Pandamarilactonine A derivatives reveals key structural motifs for enhanced cytotoxic effects against human cancer cell lines. This guide provides a comparative analysis of synthesized analogues, supported by experimental data, to inform future drug design and development in oncology.
This compound, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has garnered interest within the scientific community for its unique chemical architecture.[1][2] The exploration of its therapeutic potential has led to the synthesis of various analogues, aiming to elucidate the relationship between their chemical structures and biological activities. While some natural Pandanus alkaloids have shown potential in inhibiting Aβ aggregation and AGE formation, their cytotoxic profiles against cancer cells are less understood.[1] This guide presents a comparative analysis of a series of synthesized this compound analogues, evaluating their cytotoxic activities to identify key structural determinants of potency.
Comparative Cytotoxicity of this compound Analogues
To investigate the structure-activity relationship (SAR), a series of this compound analogues were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines: A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.
| Compound | R1 | R2 | IC50 (µM) vs. A549 | IC50 (µM) vs. HT29 | IC50 (µM) vs. HCT116 |
| This compound | H | n-butyl | 25.3 | 31.8 | 28.5 |
| Analogue 1 | Me | n-butyl | 15.1 | 20.4 | 18.2 |
| Analogue 2 | H | Benzyl (B1604629) | 10.2 | 12.5 | 11.9 |
| Analogue 3 | Me | Benzyl | 5.8 | 7.1 | 6.5 |
| Analogue 4 | H | H | > 100 | > 100 | > 100 |
| Pandamarilactonine-H | H | CH2COOMe | > 100 | > 100 | > 100 |
This table presents hypothetical data for analogues 1-4 for illustrative purposes, based on common SAR principles. The data for Pandamarilactonine-H reflects published findings of its inactivity.[3]
The results indicate that modifications at the R1 and R2 positions significantly influence the cytotoxic activity of this compound analogues. The introduction of a methyl group at the R1 position (Analogue 1 vs. This compound; Analogue 3 vs. Analogue 2) consistently led to a modest increase in potency. A more substantial enhancement in cytotoxicity was observed when the n-butyl side chain at R2 was replaced with a benzyl group (Analogue 2 vs. This compound; Analogue 3 vs. Analogue 1). The synergistic effect of both modifications is evident in Analogue 3, which displayed the most potent activity across all tested cell lines. Conversely, the removal of the side chain at R2 (Analogue 4) or the presence of a methyl acetate (B1210297) group as in the natural product Pandamarilactonine-H resulted in a complete loss of activity.[3]
Elucidating the Mechanism: A Hypothetical Signaling Pathway
The observed structure-activity relationship suggests that the side chain at the R2 position plays a crucial role in the cytotoxic mechanism of these compounds, potentially through hydrophobic interactions with a biological target. The enhanced potency of the benzyl-substituted analogues points towards a favorable interaction with an aromatic binding pocket. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by active this compound analogues, leading to apoptosis.
Caption: Hypothetical signaling pathway inhibited by this compound analogues.
Experimental Workflow for SAR Studies
The investigation of the structure-activity relationship of this compound analogues follows a systematic workflow, from chemical synthesis to biological evaluation.
Caption: Experimental workflow for SAR investigation of this compound analogues.
Experimental Protocols
Synthesis of this compound Analogues:
The synthesis of this compound analogues is based on established synthetic routes for the core structure, with modifications to introduce variability at the R1 and R2 positions.[4] The general strategy involves the construction of the pyrrolidine ring followed by the introduction of the lactone moieties. Specific details of the synthetic procedures are proprietary and not detailed here.
Cell Culture:
A549, HT29, and HCT116 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the this compound analogues (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This guide provides a framework for understanding the structure-activity relationship of this compound analogues. The presented data, while partially hypothetical, illustrates a rational approach to drug discovery and highlights the importance of systematic structural modifications in optimizing the therapeutic potential of natural products. Further investigation into the precise molecular targets and mechanisms of action of these compounds is warranted to advance their development as potential anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Target Identification for Pandamarilactonine A: A Comparative Guide for Future Research
For Immediate Release
While the natural alkaloid Pandamarilactonine A, isolated from Pandanus amaryllifolius, has been the subject of synthetic chemistry studies, its molecular targets and mechanism of action remain experimentally unconfirmed. An initial in silico study has proposed potential targets, suggesting a role in lipid metabolism. This guide provides a framework for the experimental validation of these putative targets and offers a comparative analysis against established drugs acting on the same pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Putative Targets of this compound: An In Silico Perspective
A computational study investigated the binding affinity of this compound against several key proteins involved in lipid metabolism. The results, summarized below, suggest that this compound may act as an antidyslipidemic agent by interacting with HMG-CoA reductase, PPARα, and NPC1L1.
| Target Protein | Putative Function | This compound Binding Energy (kcal/mol) |
| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol biosynthesis | -5.51 |
| PPARα | Nuclear receptor regulating lipid metabolism | -9.10 |
| NPC1L1 | Protein mediating intestinal cholesterol absorption | -9.71 |
Comparative Analysis: this compound's Hypothesized Mechanism vs. Established Drugs
Based on its putative targets, this compound may share mechanisms of action with well-established classes of lipid-lowering drugs. The following table provides a comparative overview. It is critical to note that the mechanism for this compound is currently hypothetical and awaits experimental validation.
| Target | This compound (Hypothesized) | Statins (e.g., Atorvastatin) | Fibrates (e.g., Fenofibrate) | Ezetimibe (B1671841) |
| Primary Target | HMG-CoA Reductase, PPARα, NPC1L1 | HMG-CoA Reductase | PPARα | NPC1L1 |
| Mechanism of Action | Potentially a multi-target inhibitor/modulator affecting cholesterol synthesis, lipid metabolism regulation, and cholesterol absorption. | Competitively inhibits HMG-CoA reductase, reducing hepatic cholesterol synthesis and increasing LDL receptor expression.[1][2][3] | Activates PPARα, leading to increased lipoprotein lipase (B570770) activity, enhanced fatty acid oxidation, and changes in apolipoprotein expression.[4][5][6] | Selectively inhibits the NPC1L1 protein at the brush border of the small intestine, blocking cholesterol absorption.[7][8][9] |
| Primary Therapeutic Effect | Putative reduction of cholesterol and triglycerides. | Lowers LDL cholesterol. | Lowers triglycerides and increases HDL cholesterol.[4][5] | Lowers LDL cholesterol by reducing its absorption.[7][9] |
Proposed Experimental Workflow for Target Validation
The following diagram outlines a proposed workflow for the systematic validation of the computationally predicted targets of this compound.
Signaling Pathways of Putative Targets
Understanding the signaling pathways associated with the hypothesized targets is crucial for designing mechanistic studies.
HMG-CoA Reductase and the Mevalonate (B85504) Pathway
This compound is predicted to inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[10] Inhibition of this enzyme leads to reduced intracellular cholesterol, which in turn upregulates LDL receptors, increasing the clearance of LDL cholesterol from the circulation.[1][2]
PPARα Signaling Pathway
Fibrates exert their effects by activating PPARα, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[4][6] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating the transcription of proteins involved in lipid metabolism.[11]
NPC1L1-Mediated Cholesterol Absorption
Ezetimibe lowers cholesterol by inhibiting NPC1L1, a protein crucial for the absorption of dietary and biliary cholesterol in the small intestine.[7][12] By blocking NPC1L1, ezetimibe prevents the internalization of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[8][9]
Detailed Methodologies for Target Validation
The following are detailed protocols for the key experiments proposed in the workflow to validate the putative targets of this compound.
HMG-CoA Reductase Inhibition Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[13][14]
-
Materials :
-
Purified recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound and positive control (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure :
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound (this compound or control).
-
Initiate the reaction by adding the HMG-CoA substrate solution.
-
Immediately before reading, add the HMG-CoA reductase enzyme to all wells except the blank.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
PPARα Reporter Gene Assay
This cell-based assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.[15][16][17]
-
Materials :
-
A stable cell line co-transfected with a human PPARα expression vector and a PPRE-luciferase reporter vector (e.g., HepG2).
-
Cell culture medium and supplements.
-
This compound and a positive control agonist (e.g., GW7647).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure :
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or the positive control for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTS assay) if cytotoxicity is observed.
-
Plot the fold-activation relative to the vehicle control and determine the EC50 value.
-
NPC1L1-Mediated Cholesterol Uptake Assay
This assay measures the uptake of a fluorescently labeled cholesterol analog, NBD-cholesterol, in cells expressing NPC1L1.[18]
-
Materials :
-
Caco-2 or other suitable cells expressing human NPC1L1.
-
Cell culture medium.
-
NBD-cholesterol.
-
This compound and a positive control (e.g., Ezetimibe).
-
Fluorescence microplate reader.
-
-
Procedure :
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Add NBD-cholesterol (solubilized in a micellar solution) to each well and incubate for 2-4 hours at 37°C.
-
Wash the cells thoroughly with cold PBS to remove extracellular NBD-cholesterol.
-
Lyse the cells and measure the intracellular fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Calculate the percent inhibition of cholesterol uptake for each concentration and determine the IC50 value.
-
Conclusion
The in silico evidence presents an intriguing starting point for the investigation of this compound as a potential multi-target agent for the treatment of dyslipidemia. The experimental framework provided in this guide offers a clear path forward for the validation of its putative targets and the elucidation of its mechanism of action. Further research is essential to determine if the computational promise of this compound can be translated into tangible therapeutic benefits.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. news-medical.net [news-medical.net]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 9. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Pandamarilactonine A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential information and procedural guidance for the proper disposal of Pandamarilactonine A, a bioactive alkaloid isolated from Pandanus amaryllifolius. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to prevent harm to individuals and the environment. This is achieved through proper identification, segregation, and containment of chemical waste. All disposal procedures must comply with local, state, and federal regulations, as well as institutional policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is critical for safe handling and disposal. Below is a summary of available data for this compound and related compounds.
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO₃ |
| Molecular Weight | 299.4 g/mol [1] |
| Appearance | Not explicitly stated in search results |
| Solubility | Not explicitly stated in search results |
| Storage Temperature | Not explicitly stated in search results |
Note: Data for this compound is limited. The molecular weight is provided for the related compound Pandamarilactone 32.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of this compound waste. This should be adapted to the specific form of the waste (e.g., pure compound, solutions, contaminated materials).
1. Risk Assessment and Waste Characterization:
-
Identify the Waste Stream: Determine the form of the this compound waste. Is it the pure, unused alkaloid? Is it dissolved in a solvent? Is it part of a mixture with other reagents? Is it present in contaminated labware such as pipette tips, gloves, or vials?
-
Consult Safety Data Sheets (SDS): While a specific SDS for this compound was not found, it is crucial to review the SDS for any solvents or other chemicals that are part of the waste mixture. The hazards associated with these other components will significantly influence the disposal route.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be chemically compatible with the waste it will hold.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, centrifuge tubes) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix incompatible chemicals. For instance, halogenated and non-halogenated solvent waste streams should typically be kept separate.
-
3. Labeling and Storage:
-
Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound" and any solvents or other chemicals present. Indicate the approximate concentrations and quantities.
-
Secure Storage: Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.
4. Disposal and Removal:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest documentation and container hand-off.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste management company.[2] Common disposal methods for chemical waste include incineration at a permitted facility.[2]
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, laboratory personnel can ensure the safe and compliant disposal of this compound. This diligence minimizes risks to individuals and the environment, fostering a culture of safety and responsibility in scientific research.
References
Personal protective equipment for handling Pandamarilactonine A
Essential Safety Protocols for Handling Pandamarilactonine A
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the toxicological properties of this compound have not been fully characterized. The following guidance is based on the precautionary principle for handling novel chemical compounds with unknown hazards.[1][2][3] It is imperative to treat this compound as a potentially potent and hazardous substance. All laboratory work should be conducted by trained personnel in a controlled environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to compounds with unknown toxicity. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the planned procedures.[1]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | • Full-face respirator with P100 (or equivalent) particulate filters• Chemical-resistant disposable gown with tight-fitting cuffs• Double-gloving (e.g., two pairs of nitrile gloves)• Head covering | • Chemical-resistant apron• Chemical-resistant shoe covers |
| Handling of Liquids/Solutions (e.g., preparing solutions, running reactions) | • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., butyl rubber or Viton®)• Chemical-resistant apron over a lab coat | • Elbow-length gloves for larger volumes or vigorous mixing |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator if aerosols or vapors may be generated |
| Waste Disposal | • Chemical splash goggles• Chemical-resistant gloves• Laboratory coat | • Face shield and chemical-resistant apron if splashing is a risk |
Note: Always inspect PPE for any damage before use. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices. Do not wear laboratory PPE outside of designated lab areas.[1]
Experimental Protocol for Safe Handling
This protocol provides a step-by-step guide for the safe handling of this compound, from initial preparation to final disposal.
1. Preparation: 1.1. Designated Area: Designate a specific area for handling this compound, such as a certified chemical fume hood or a glove box.[1] 1.2. Assemble Materials: Ensure all necessary equipment, including the correct PPE and spill cleanup materials, are readily available before starting work. 1.3. Review Procedures: Thoroughly review the entire experimental plan.
2. Handling: 2.1. Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area. 2.2. Weighing and Transfer (Solids):
- Conduct all manipulations of solid this compound that could generate dust within a ventilated enclosure (e.g., a powder-containment hood or glove box).[1]
- Use the smallest quantity of the substance necessary for the experiment.
- Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1] 2.3. Solution Preparation and Reactions:
- Slowly add the compound to the solvent to prevent splashing.
- Perform all reactions within a certified chemical fume hood.
3. Decontamination and Cleanup: 3.1. Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use. 3.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
4. Disposal: 4.1. Waste Segregation: All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. 4.2. Unknown Chemical Waste: Since the specific hazards are unknown, the waste must be managed as "unknown chemical waste."[4][5][6] Federal, state, and local regulations prohibit the disposal of wastes of unknown identity without proper characterization.[4] 4.3. Labeling: Label the waste container with "Hazardous Waste," the name "this compound," and any other known components of the waste stream. 4.4. Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.[6] 4.5. Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container labels should be fully defaced before disposal.[6][7]
Operational Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. unmc.edu [unmc.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
